6-Methoxyhexanoic acid
Description
Properties
IUPAC Name |
6-methoxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZBGMQIKXKYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566795 | |
| Record name | 6-Methoxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-61-6 | |
| Record name | 6-Methoxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Methoxyhexanoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-methoxyhexanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 6-bromohexanoic acid, and proceeds through a three-step sequence involving esterification, Williamson ether synthesis, and subsequent hydrolysis. This document furnishes detailed experimental protocols, characterization data, and visual aids to facilitate the successful replication of this synthesis in a laboratory setting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a bifunctional organic molecule featuring a terminal methoxy group and a carboxylic acid functionality. This unique structural arrangement makes it an attractive intermediate for the synthesis of a variety of more complex molecules. Its applications span from the development of novel pharmaceutical agents, where it can be incorporated as a flexible linker or a side chain to modulate physicochemical properties, to the synthesis of functionalized polymers and materials. This guide details a reliable and scalable three-step synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of organic chemistry.
Synthetic Strategy
The overall synthetic pathway for this compound is depicted below. The strategy involves the initial protection of the carboxylic acid functionality of 6-bromohexanoic acid as a methyl ester. This is followed by a nucleophilic substitution reaction, specifically a Williamson ether synthesis, to introduce the methoxy group. The final step is the hydrolysis of the methyl ester to yield the desired this compound.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |
| 6-Bromohexanoic Acid | C₆H₁₁BrO₂ | 195.05 | Solid | 165-170 (at 20 mmHg) | 32-34 |
| Methyl 6-Bromohexanoate | C₇H₁₃BrO₂ | 209.08 | Liquid | 150 (at 50 mmHg) | N/A |
| Methyl 6-Methoxyhexanoate | C₈H₁₆O₃ | 160.21 | Liquid | N/A | N/A |
| This compound | C₇H₁₄O₃ | 146.18 | Solid | N/A | N/A |
Experimental Protocols
Step 1: Synthesis of Methyl 6-Bromohexanoate
This step involves the Fischer esterification of 6-bromohexanoic acid to protect the carboxylic acid group.
Materials:
-
6-bromohexanoic acid (22 g, 0.11 mol)
-
Methanol (50 mL)
-
Concentrated sulfuric acid (3 mL)
-
Chloroform
-
5% Sodium bicarbonate solution
-
Water
-
Magnesium sulfate
Procedure:
-
In a 100 mL round-bottom flask, combine 6-bromohexanoic acid, methanol, and concentrated sulfuric acid.
-
Reflux the mixture for 3 hours.[1]
-
After cooling, remove the excess methanol by distillation.
-
To the residue, add 100 mL of water and 100 mL of chloroform.
-
Separate the layers and extract the aqueous layer with several 50 mL portions of chloroform.
-
Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over magnesium sulfate, filter, and remove the chloroform by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield methyl 6-bromohexanoate (yield >90%).[1]
Characterization (Methyl 6-Bromohexanoate):
-
¹H NMR (DMSO-d6): δ 3.58 (s, 3H), 3.51 (t, 2H), 2.29 (t, 2H), 1.78 (p, 2H), 1.62-1.27 (m, 4H).[2]
-
¹³C NMR (CDCl₃): δ 173.5, 51.5, 33.5, 32.8, 27.8, 24.2. (Predicted and consistent with similar structures)
-
IR (neat): Characteristic peaks around 1740 cm⁻¹ (C=O, ester).
Step 2: Synthesis of Methyl 6-Methoxyhexanoate
This step utilizes the Williamson ether synthesis to displace the bromide with a methoxide group.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Methoxyhexanoic acid (CAS No: 41639-61-6). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors where the precise understanding of a molecule's characteristics is paramount. This guide collates available quantitative data, outlines detailed experimental protocols for the determination of key physicochemical parameters, and presents a logical workflow for these experimental determinations.
Introduction
This compound is a carboxylic acid derivative with a terminal methoxy group. Its structure suggests a molecule with both hydrophilic (carboxylic acid) and lipophilic (hexyl chain) characteristics, making its physicochemical properties of significant interest in various chemical and biological applications. Understanding these properties is crucial for predicting its behavior in different environments, including its solubility, permeability across biological membranes, and potential interactions with biological targets.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data for critical applications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | - |
| Molecular Weight | 146.18 g/mol | - |
| Physical Form | Solid | --INVALID-LINK-- |
| Boiling Point | 140-142 °C (at 15 Torr) | --INVALID-LINK-- |
| Melting Point | Not available | - |
| pKa (Predicted) | 4.75 ± 0.10 | --INVALID-LINK-- |
| LogP (Predicted) | Not available | - |
| Solubility | Not available | - |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. The following are standard protocols applicable to carboxylic acids like this compound.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 1 °C) is indicative of a pure compound.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water. If solubility is low, a co-solvent like methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous solution.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Solvent System: The two immiscible phases used are typically n-octanol (representing a lipid phase) and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). The two solvents are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Determination of Solubility
Solubility is a fundamental property that affects a compound's bioavailability and formulation.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound such as this compound.
Caption: Workflow for Physicochemical Property Determination.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While some experimental values are not yet reported in the literature, the outlined methodologies provide a clear path for their determination. The presented workflow offers a systematic approach to the characterization of this and similar molecules, which is fundamental for its application in research and development.
In-Depth Technical Guide: 6-Methoxyhexanoic Acid (CAS 41639-61-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 6-Methoxyhexanoic acid is limited in publicly accessible literature. This guide compiles available information and provides predicted properties and methodologies based on established chemical principles and data from structurally related compounds.
Core Compound Information
This compound is a carboxylic acid derivative with a terminal methoxy group. Its bifunctional nature, possessing both a carboxylic acid and an ether, makes it a potentially versatile building block in organic synthesis, including the development of novel pharmaceutical agents.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 41639-61-6 | |
| IUPAC Name | This compound | N/A |
| Chemical Formula | C₇H₁₄O₃ | |
| Molecular Weight | 146.18 g/mol | |
| Physical Form | Solid | |
| SMILES | COC(C)CCCC(O)=O | N/A |
| InChI Key | WUZBGMQIKXKYMX-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Melting Point | Not available | Expected to be a low-melting solid. |
| Boiling Point | Not available | Expected to be higher than hexanoic acid due to increased molecular weight. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | Based on the presence of a polar carboxylic acid and a nonpolar alkyl chain. |
| pKa | ~4.8 | Estimated to be similar to other medium-chain carboxylic acids. |
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the searched literature. The following tables outline the expected spectral characteristics based on its chemical structure.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH |
| ~3.3 | Singlet | 3H | -OCH₃ |
| ~3.2-3.4 | Triplet | 2H | -CH₂-O- |
| ~2.3 | Triplet | 2H | -CH₂-COOH |
| ~1.3-1.7 | Multiplet | 6H | -CH₂-CH₂-CH₂- |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~179 | -COOH |
| ~72 | -CH₂-O- |
| ~58 | -OCH₃ |
| ~34 | -CH₂-COOH |
| ~29 | -CH₂- |
| ~25 | -CH₂- |
| ~24 | -CH₂- |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 2800-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2950 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1100 | C-O stretch (ether) |
Table 6: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 146 | [M]⁺ |
| 115 | [M - OCH₃]⁺ |
| 101 | [M - COOH]⁺ |
| 45 | [CH₂OCH₃]⁺ |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis is a two-step process:
-
Synthesis of Methyl 6-methoxyhexanoate: Based on the literature reference.[1]
-
Hydrolysis of Methyl 6-methoxyhexanoate: A standard procedure for ester hydrolysis.
dot
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 6-methoxyhexanoate (Adapted from general procedures)
-
Materials: Methyl 6-hydroxyhexanoate, sodium hydride (NaH), methyl iodide (MeI), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of methyl 6-hydroxyhexanoate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 6-methoxyhexanoate.
-
Step 2: Hydrolysis of Methyl 6-methoxyhexanoate to this compound
-
Materials: Methyl 6-methoxyhexanoate, sodium hydroxide (NaOH), methanol, water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve methyl 6-methoxyhexanoate (1.0 eq.) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 eq.) in water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with concentrated HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Chemical Reactivity and Potential Applications
As a bifunctional molecule, this compound can undergo reactions typical of both carboxylic acids and ethers.
dot
Caption: Reactivity of this compound's functional groups.
Applications in Drug Development
While no specific applications of this compound in drug development have been identified in the literature, its structure suggests potential utility as:
-
A linker molecule: The carboxylic acid can be coupled to an active pharmaceutical ingredient (API), while the methoxy group can be used to modify solubility or interact with biological targets.
-
A building block for complex molecules: It can serve as a starting material for the synthesis of more elaborate structures with potential therapeutic activity.
The linear six-carbon chain provides a flexible spacer, and the terminal methoxy group can influence the pharmacokinetic properties of a drug candidate.
Biological Activity and Signaling Pathways
There is currently no available information on the biological activity of this compound or its involvement in any signaling pathways. Further research is required to explore its potential biological effects.
Conclusion
This compound (CAS 41639-61-6) is a chemical compound with potential as a synthetic building block. This guide provides a summary of its known properties and offers predicted data and a plausible synthetic route in the absence of comprehensive experimental information. Researchers and drug development professionals are encouraged to perform detailed characterization and biological evaluation to fully understand the potential of this molecule.
References
Spectral Characterization of 6-Methoxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characterization of 6-Methoxyhexanoic acid. It details the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for the compound. This document also outlines detailed experimental protocols for acquiring these spectra, intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development.
Introduction
This compound is a carboxylic acid derivative with a terminal methoxy group. Its chemical formula is C₇H₁₄O₃, and it has a molecular weight of 146.18 g/mol .[1] Accurate structural elucidation and confirmation are critical for its application in research and development. This guide presents a summary of its key spectral characteristics.
Predicted Spectral Data
Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectral data based on the analysis of its functional groups and comparison with structurally similar compounds.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~3.35 | Triplet | 2H | -CH₂-O- |
| ~3.30 | Singlet | 3H | -OCH₃ |
| ~2.35 | Triplet | 2H | -CH₂-COOH |
| ~1.65 | Quintet | 2H | -CH₂-CH₂COOH |
| ~1.55 | Quintet | 2H | -CH₂-CH₂O- |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~179 | -COOH |
| ~72 | -CH₂-O- |
| ~59 | -OCH₃ |
| ~34 | -CH₂-COOH |
| ~29 | -CH₂-CH₂O- |
| ~24 | -CH₂-CH₂COOH |
Mass Spectrometry Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment (Proposed Fragment) |
| 146 | Low | [M]⁺ (Molecular Ion) |
| 129 | Moderate | [M - OH]⁺ |
| 115 | Moderate | [M - OCH₃]⁺ |
| 101 | Moderate | [M - COOH]⁺ |
| 87 | High | [M - CH₂CH₂OCH₃]⁺ (McLafferty Rearrangement) |
| 74 | High | [CH₃O(CH₂)₄]⁺ |
| 45 | High | [COOH]⁺ |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| 2940, 2860 | Strong | C-H Stretch | Aliphatic |
| 1710 | Strong | C=O Stretch | Carboxylic Acid |
| 1465 | Medium | C-H Bend | Aliphatic |
| 1290 | Medium | C-O Stretch | Carboxylic Acid |
| 1115 | Strong | C-O Stretch | Ether |
Experimental Protocols
The following are generalized protocols for the spectral analysis of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Analysis:
-
Introduce the sample into the ion source (direct insertion probe or via GC inlet).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[3][4] A characteristic McLafferty rearrangement is also common for aliphatic carboxylic acids.[5]
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).[6]
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the sample holder with the salt plates into the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule. Key absorptions for carboxylic acids include a very broad O-H stretch and a strong C=O stretch.[7][8] The C-O stretch of the ether will also be a prominent feature.[9]
Workflow for Spectral Characterization
The following diagram illustrates a logical workflow for the comprehensive spectral characterization of a chemical compound like this compound.
Caption: Workflow for the spectral characterization of a chemical compound.
References
- 1. This compound DiscoveryCPR 41639-61-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
Solubility of 6-Methoxyhexanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Solubility of 6-Methoxyhexanoic Acid
This compound is a carboxylic acid with a six-carbon chain and a terminal methoxy group. Its solubility in organic solvents is governed by the interplay between its polar carboxylic acid head and its more nonpolar hydrocarbon tail, which includes the methoxy group. The principle of "like dissolves like" is central to predicting its solubility. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.
The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and can have strong dipole-dipole interactions with other polar aprotic solvents (e.g., acetone, ethyl acetate). The hexanoic chain and the methoxy group contribute to its nonpolar character, allowing for van der Waals interactions with nonpolar solvents (e.g., hexane, toluene). Therefore, this compound is expected to exhibit a range of solubilities across different organic solvents, influenced by the solvent's polarity, hydrogen bonding capability, and steric factors.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording such empirical data.
Table 1: Experimental Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Alcohols | ||||
| Methanol | 6.6 | |||
| Ethanol | 5.2 | |||
| Isopropanol | 4.3 | |||
| Ketones | ||||
| Acetone | 5.4 | |||
| Methyl Ethyl Ketone | 4.7 | |||
| Esters | ||||
| Ethyl Acetate | 4.3 | |||
| Ethers | ||||
| Diethyl Ether | 2.9 | |||
| Tetrahydrofuran (THF) | 4.2 | |||
| Halogenated Solvents | ||||
| Dichloromethane | 3.4 | |||
| Chloroform | 4.4 | |||
| Aromatic Hydrocarbons | ||||
| Toluene | 2.4 | |||
| Aliphatic Hydrocarbons | ||||
| n-Hexane | 0.0 | |||
| Cyclohexane | 0.1 | |||
| Amides | ||||
| Dimethylformamide (DMF) | 6.4 | |||
| Other | ||||
| Acetonitrile | 6.2 | |||
| Dimethyl Sulfoxide (DMSO) | 7.3 |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on general procedures for determining the solubility of solid organic compounds.[1][2][3][4][5]
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Scintillation vials or sealed test tubes
-
Analytical balance (accurate to ±0.0001 g)
-
Micropipettes
-
Volumetric flasks
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or test tube. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed micropipette to prevent precipitation due to temperature changes.
-
Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles. The filter should also be at the experimental temperature if possible.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, dry vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to decompose or sublime.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can then be expressed in various units, most commonly as g/100 mL or mg/mL.
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the initial qualitative and subsequent quantitative assessment of the solubility of an organic acid like this compound.
Caption: Workflow for determining the solubility of this compound.
This systematic approach allows for an initial rapid screening of solubility across a range of solvents, followed by a more rigorous quantitative analysis for those solvents of interest. This ensures an efficient use of resources while generating a comprehensive solubility profile for the compound.
References
Elucidation of 6-Methoxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic routes for 6-Methoxyhexanoic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles known information and outlines detailed, inferred experimental protocols based on established chemical reactions. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound and its potential applications. This guide also explores the potential biological relevance of this molecule by examining structurally similar compounds that have found utility in drug development, particularly as linker molecules.
Introduction to this compound
This compound is a six-carbon carboxylic acid with a methoxy group at the terminal position. Its structure suggests potential utility as a building block in organic synthesis and medicinal chemistry. The combination of a hydrophilic carboxylic acid group and a more lipophilic methoxy-terminated alkyl chain gives the molecule amphipathic properties. While specific biological activities or signaling pathway involvement for this compound have not been extensively documented, the hexanoic acid scaffold is present in various biologically active molecules. For instance, derivatives such as 6-aminohexanoic acid are utilized as antifibrinolytic agents and as flexible linker molecules in drug conjugates[1][2]. Additionally, 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties[3][4]. These examples suggest that this compound could serve as a valuable synthon for novel therapeutic agents.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 41639-61-6 | [5] |
| Molecular Formula | C₇H₁₄O₃ | [5] |
| Molecular Weight | 146.18 g/mol | [5] |
| Canonical SMILES | COCCCCCC(=O)O | [5] |
| InChI Key | WUZBGMQIKXKYMX-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | [5] |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
Note: "Not available" indicates that the data for this compound specifically was not found in the searched literature. Researchers should determine these values experimentally.
Synthesis of this compound
-
Step 1: Williamson Ether Synthesis to form methyl 6-methoxyhexanoate from methyl 6-hydroxyhexanoate.
-
Step 2: Saponification (Ester Hydrolysis) to convert methyl 6-methoxyhexanoate to the final product, this compound.
The following sections provide detailed, albeit inferred, experimental protocols for these steps.
Proposed Synthetic Pathway
Experimental Protocol: Step 1 - Synthesis of Methyl 6-methoxyhexanoate
This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ethers[6][7][8].
Materials:
-
Methyl 6-hydroxyhexanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 6-methoxyhexanoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Protocol: Step 2 - Saponification to this compound
This protocol for ester hydrolysis is adapted from standard procedures for saponification[9][10].
Materials:
-
Methyl 6-methoxyhexanoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve methyl 6-methoxyhexanoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Add sodium hydroxide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization or distillation if necessary.
Potential Biological Significance and Applications in Drug Development
While no direct biological activity has been reported for this compound, its structural components are found in molecules with significant applications in pharmacology.
Role as a Linker Molecule
The bifunctional nature of this compound (a terminal carboxylic acid and a chemically stable ether) makes it a candidate for use as a linker in the development of complex drug molecules. Structurally similar molecules, such as 6-aminohexanoic acid, are widely used as flexible spacers to connect a targeting moiety (like an antibody) to a cytotoxic payload in antibody-drug conjugates (ADCs), or to modify the properties of peptides[1][2][11][12]. The hexanoic acid chain provides spatial separation between the two conjugated parts, which can be crucial for maintaining the biological activity of each component. The methoxy group, being relatively inert, could offer a non-interactive terminus in such a linker.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound DiscoveryCPR 41639-61-6 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Biological Activity of Novel Methoxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy fatty acids, a unique class of lipids characterized by the presence of a methoxy group along their aliphatic chain, are emerging as potent modulators of cellular function. This technical guide provides a comprehensive overview of the biological activities of novel methoxy fatty acids, with a focus on their anti-cancer, anti-inflammatory, and metabolic regulatory effects. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside a quantitative summary of their activities. Furthermore, this guide elucidates the intricate signaling pathways through which these fatty acids exert their effects, offering visual representations through detailed diagrams to facilitate a deeper understanding of their mechanism of action. This document is intended to serve as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, aiming to accelerate the exploration and therapeutic application of this promising class of molecules.
Introduction
Fatty acids are fundamental building blocks of life, serving as energy sources, structural components of cell membranes, and signaling molecules. The functional diversity of fatty acids is expanded through various chemical modifications, including the introduction of a methoxy group. This seemingly simple addition can dramatically alter the physicochemical properties and biological activities of the parent fatty acid. Recent research has unveiled a range of novel methoxy fatty acids with significant therapeutic potential. This guide delves into the synthesis, biological evaluation, and mechanistic understanding of these compounds, providing a foundational resource for their further investigation and development.
Synthesis of Novel Methoxy Fatty Acids
The synthesis of novel methoxy fatty acids is a critical step in exploring their biological potential. A key example is the total synthesis of (±)-2-methoxy-6-icosynoic acid, a compound that has demonstrated significant cytotoxic effects against cancer cell lines[1].
Experimental Protocol: Synthesis of (±)-2-methoxy-6-icosynoic acid
The synthesis of (±)-2-methoxy-6-icosynoic acid is a seven-step process starting from 2-(4-bromobutoxy)-tetrahydro-2H-pyran, with an overall yield of 14%[1]. While the detailed step-by-step protocol is proprietary to the original research, the general methodology involves the following key transformations:
-
Chain Elongation: The initial starting material is subjected to a series of reactions to extend the carbon chain to the desired length. This typically involves coupling reactions with appropriate alkyl halides or other electrophilic partners.
-
Introduction of the Methoxy Group: The α-methoxy group is introduced at the C-2 position. This can be achieved through various methods, such as the methylation of a corresponding α-hydroxy acid derivative.
-
Formation of the Alkyne Moiety: The triple bond at the C-6 position is created, often through an elimination reaction or by coupling with an appropriate acetylenic fragment.
-
Hydrolysis and Purification: The final step involves the hydrolysis of any protecting groups and the purification of the final product, typically by chromatography, to yield the pure (±)-2-methoxy-6-icosynoic acid.
Biological Activities and Quantitative Data
Novel methoxy fatty acids exhibit a range of biological activities, with significant potential in oncology, inflammation, and metabolic diseases. The following tables summarize the quantitative data from key studies.
| Compound | Biological Activity | Cell Line/Model | EC50/IC50 (µM) | Citation |
| (±)-2-methoxy-6-icosynoic acid | Cytotoxicity | SH-SY5Y (Human Neuroblastoma) | 23 ± 1 | [1] |
| (±)-2-methoxy-6-icosynoic acid | Cytotoxicity | HeLa (Human Cervical Carcinoma) | 26 ± 1 | [1] |
| 6-icosynoic acid (non-methoxylated analog) | Cytotoxicity | SH-SY5Y, HeLa | > 500 | [1] |
| 2-methoxyicosanoic acid | Cytotoxicity | SH-SY5Y, HeLa | > 300 | [1] |
| (±)-2-methoxy-5,9-eicosadiynoic acid | Enzyme Inhibition | Leishmania donovani DNA topoisomerase IB | 22 | |
| (±)-2-methoxy-5,9-eicosadienoic acid | Enzyme Inhibition | Leishmania donovani DNA topoisomerase IB | 31 |
Table 1: Anti-Cancer and Anti-Protozoal Activity of Methoxy Fatty Acids
| Compound | Biological Activity | Assay | Method | Observations | Citation |
| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Griess assay for nitric oxide (NO) production | Dose-dependent inhibition of NO production | |
| 2-methoxy-4-vinylphenol | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Western blot for iNOS and COX-2 expression | Inhibition of iNOS and COX-2 expression |
Table 2: Anti-Inflammatory Activity of Methoxy Fatty Acids
| Compound | Biological Activity | Key Finding | Citation |
| Ethyl p-methoxycinnamate | Metabolic Regulation | Inhibits de novo fatty acid synthesis by suppressing the c-Myc/SREBP1 pathway | |
| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Metabolic Regulation | Improves hepatic lipid metabolism via GPR41 activation |
Table 3: Metabolic Regulatory Effects of Methoxy Fatty Acids
Detailed Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of methoxy fatty acids against adherent cancer cell lines such as SH-SY5Y and HeLa.
Materials:
-
SH-SY5Y or HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methoxy fatty acid stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy fatty acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the fatty acid) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50 value.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Methoxy fatty acid test compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., saline or a suitable oil)
-
Positive control (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
Baseline Paw Volume Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways of Methoxy Fatty Acids
Novel methoxy fatty acids exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for targeted drug development.
Inhibition of Fatty Acid Synthesis via the c-Myc/SREBP1 Pathway
Certain methoxy fatty acids, such as ethyl p-methoxycinnamate, have been shown to inhibit de novo fatty acid synthesis in cancer cells. This is achieved by suppressing the c-Myc/SREBP1 signaling pathway, which is a key regulator of lipogenesis.
Caption: Inhibition of the c-Myc/SREBP1 pathway by ethyl p-methoxycinnamate.
Regulation of Hepatic Lipid Metabolism via GPR41
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary phenolic compounds, improves hepatic lipid metabolism through the activation of G protein-coupled receptor 41 (GPR41).
Caption: HMPA-mediated activation of the GPR41 signaling pathway.
Conclusion
Novel methoxy fatty acids represent a compelling and underexplored area of lipid research with significant therapeutic implications. Their diverse biological activities, ranging from potent anti-cancer effects to the fine-tuning of inflammatory responses and metabolic pathways, underscore their potential as lead compounds for drug development. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to empower researchers to further investigate these fascinating molecules. Future studies should focus on elucidating the structure-activity relationships of a wider range of methoxy fatty acids, exploring their in vivo efficacy and safety profiles, and further dissecting their molecular mechanisms of action. The continued exploration of this unique class of lipids holds the promise of delivering novel therapeutic strategies for a variety of human diseases.
References
In Vitro Stability of 6-Methoxyhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability of 6-Methoxyhexanoic acid. Given the limited publicly available data on this specific compound, this guide outlines a robust experimental framework based on established protocols for similar molecules, enabling researchers to generate critical stability data for drug development and scientific investigation.
Introduction to In Vitro Stability Assessment
In vitro stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. These assays evaluate the susceptibility of a test compound to enzymatic degradation in various biological matrices, providing insights into its metabolic fate and potential clearance mechanisms. Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), are crucial for predicting pharmacokinetic properties and guiding lead optimization.
For this compound, a medium-chain fatty acid derivative, potential metabolic pathways could involve O-demethylation of the methoxy group or oxidation of the alkyl chain. The following sections detail the experimental protocols to investigate these and other potential metabolic liabilities.
Experimental Protocols for In Vitro Stability Assessment
A tiered approach is recommended to evaluate the in vitro stability of this compound, starting with assessments of chemical stability and progressing to metabolic stability in plasma and liver microsomes.
Chemical Stability Assessment in Aqueous Buffers
Objective: To determine the intrinsic chemical stability of this compound across a range of pH values relevant to physiological conditions.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).
-
Compound Incubation: A stock solution of this compound is spiked into each buffer to a final concentration (e.g., 1-10 µM).
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours) during incubation at a controlled temperature (e.g., 37°C).
-
Sample Analysis: The concentration of this compound in each aliquot is determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
Plasma Stability Assessment
Objective: To evaluate the stability of this compound in the presence of plasma enzymes, such as esterases and amidases.
Methodology:
-
Plasma Source: Obtain plasma from relevant species (e.g., human, rat, mouse).
-
Compound Incubation: Pre-incubate the plasma at 37°C. A stock solution of this compound is then added to the plasma to a final concentration (e.g., 1-10 µM).
-
Time Points: Aliquots are collected at various time intervals (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analytical Quantification: The concentration of the remaining this compound is quantified by LC-MS/MS.[1]
-
Data Analysis: The half-life (t½) of the compound in plasma is calculated from the disappearance rate.
Liver Microsomal Stability Assessment
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.
Methodology:
-
Microsome Preparation: Liver microsomes from the desired species are used.[2]
-
Incubation Mixture: A typical incubation mixture includes phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).
-
Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Time Points: Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction is terminated by adding a cold organic solvent.
-
Sample Analysis: The concentration of this compound is measured by LC-MS/MS.
-
Controls: Positive control compounds with known metabolic profiles (e.g., testosterone, midazolam) are included to ensure the metabolic competency of the microsomes.[3]
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Data Presentation
Quantitative data from the stability studies should be systematically organized to facilitate comparison and interpretation. The following table provides a template for summarizing the results.
| Assay Type | Matrix/Condition | Test Compound Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at Final Time Point |
| Chemical Stability | pH 1.2 Buffer | 10 | - | - | |
| pH 7.4 Buffer | 10 | - | - | ||
| pH 9.0 Buffer | 10 | - | - | ||
| Plasma Stability | Human Plasma | 1 | - | ||
| Rat Plasma | 1 | - | |||
| Microsomal Stability | Human Liver Microsomes | 1 | |||
| Rat Liver Microsomes | 1 |
Visualizations
The following diagrams illustrate the proposed experimental workflows and a potential metabolic pathway for this compound.
Caption: Workflow for Plasma Stability Assay.
Caption: Workflow for Microsomal Stability Assay.
Caption: Putative Metabolic Pathway of this compound.
Conclusion
This guide provides a foundational framework for assessing the in vitro stability of this compound. The described protocols for chemical, plasma, and microsomal stability will generate essential data to understand the compound's intrinsic and metabolic liabilities. The resulting information is critical for making informed decisions in the drug discovery and development process, including predicting in vivo clearance and identifying potential drug-drug interactions. Researchers are encouraged to adapt these methodologies to their specific experimental needs and to further investigate the metabolic pathways and enzymes involved in the degradation of this compound.
References
An In-depth Technical Guide to 6-Methoxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-methoxyhexanoic acid, including its fundamental chemical properties, detailed synthesis protocols, and a discussion of its potential metabolic pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Chemical Properties
This compound is a six-carbon carboxylic acid with a methoxy group at the terminal position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| CAS Number | 41639-61-6 | [1] |
| Physical Form | Solid | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of its methyl ester precursor, methyl 6-methoxyhexanoate, followed by hydrolysis.
Step 1: Synthesis of Methyl 6-Methoxyhexanoate
A potential synthesis for methyl 6-methoxyhexanoate has been reported in The Journal of Organic Chemistry.[2] While the full detailed protocol from this specific paper is not provided here, a general approach for the synthesis of such a compound would typically involve the Williamson ether synthesis followed by esterification, or the methoxylation of a corresponding halo-ester.
Step 2: Hydrolysis of Methyl 6-Methoxyhexanoate to this compound
The final step to obtain this compound is the hydrolysis of the methyl ester. This can be achieved through either acid- or base-catalyzed hydrolysis. A general protocol for acid-catalyzed hydrolysis is provided below.
Materials:
-
Methyl 6-methoxyhexanoate
-
Methanol
-
Water
-
Concentrated Sulfuric Acid
-
Chloroform
-
5% Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve methyl 6-methoxyhexanoate in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess methanol by distillation.
-
To the residue, add water and extract the aqueous layer with chloroform multiple times.
-
Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the chloroform by rotary evaporation to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or chromatography.
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Potential Metabolic Pathways
Currently, there is a lack of specific studies detailing the metabolic pathways of this compound in biological systems. However, based on the metabolism of structurally similar compounds, such as 6-hydroxyhexanoic acid and other medium-chain fatty acids, a hypothetical metabolic fate can be proposed.
It is plausible that this compound could undergo ω-oxidation, a common metabolic pathway for fatty acids. This process would involve the enzymatic conversion of the terminal methyl group of the methoxy moiety into a carboxylic acid, potentially followed by further degradation. The presence of the ether linkage might, however, render it more resistant to typical β-oxidation.
The diagram below outlines a hypothetical metabolic pathway for this compound, drawing parallels with the known metabolism of 6-hydroxyhexanoic acid.[3][4]
It is important to emphasize that this proposed pathway is theoretical and requires experimental validation through in vitro and in vivo metabolic studies.
Conclusion
This technical guide has provided essential information on this compound, including its molecular formula and weight, a detailed two-step synthesis protocol, and a discussion of its potential metabolic fate. While the biological role of this compound is not yet well-defined, this document serves as a foundational resource for researchers and professionals in drug development interested in exploring the potential applications of this compound. Further research is warranted to elucidate its biological activities and metabolic pathways.
References
- 1. This compound DiscoveryCPR 41639-61-6 [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Human Metabolome Database: Showing metabocard for 6-Hydroxyhexanoic acid (HMDB0012843) [hmdb.ca]
- 4. A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methoxyhexanoic Acid: Synthesis, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyhexanoic acid is a saturated six-carbon fatty acid with a methoxy group at the terminal (omega) position. While not extensively documented in scientific literature regarding a specific landmark "discovery" or natural isolation, its chemical structure suggests it is a synthetic compound of interest in medicinal chemistry and materials science, potentially as a linker or a modified fatty acid analog. This technical guide outlines a proposed synthetic pathway for this compound, including detailed experimental protocols, characterization data, and a discussion of the potential biological significance of related compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 41639-61-6 | |
| Molecular Formula | C₇H₁₄O₃ | |
| Molecular Weight | 146.18 g/mol | |
| Form | Solid | |
| InChI Key | WUZBGMQIKXKYMX-UHFFFAOYSA-N | |
| SMILES | O=C(CCCCCOC)O |
Proposed Synthesis and Isolation of this compound
The synthesis of this compound can be achieved through a three-step process starting from the commercially available 6-hydroxyhexanoic acid. The proposed synthetic pathway involves the protection of the carboxylic acid group via esterification, methylation of the hydroxyl group through a Williamson ether synthesis, and subsequent deprotection (hydrolysis) to yield the final product.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-Hydroxyhexanoate (Esterification)
This procedure is based on standard acid-catalyzed esterification of fatty acids.
-
Materials:
-
6-Hydroxyhexanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
-
Protocol:
-
To a solution of 6-hydroxyhexanoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of methanol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-hydroxyhexanoate.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of Methyl 6-Methoxyhexanoate (Williamson Ether Synthesis)
This protocol is a standard Williamson ether synthesis for the methylation of a primary alcohol.
-
Materials:
-
Methyl 6-hydroxyhexanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
-
Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl 6-methoxyhexanoate by column chromatography.
-
Step 3: Synthesis of this compound (Hydrolysis)
This is a standard ester hydrolysis procedure.
-
Materials:
-
Methyl 6-methoxyhexanoate
-
Sodium hydroxide (aqueous solution, e.g., 2 M)
-
Hydrochloric acid (aqueous solution, e.g., 1 M)
-
Ethyl acetate
-
-
Protocol:
-
Dissolve methyl 6-methoxyhexanoate (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization of this compound and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected ¹³C NMR Signals (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |
| Methyl 6-Hydroxyhexanoate | C₇H₁₄O₃ | 146.18 | ~3.67 (s, 3H, -OCH₃), ~3.64 (t, 2H, -CH₂OH), ~2.32 (t, 2H, -CH₂COO-), ~1.70-1.30 (m, 6H, other -CH₂-) | ~174 (-COO-), ~72 (-CH₂O-), ~51 (-OCH₃), ~34, ~32, ~25, ~24 (alkyl chain) | [M+H]⁺: 147 |
| Methyl 6-Methoxyhexanoate | C₈H₁₆O₃ | 160.21 | ~3.67 (s, 3H, -COOCH₃), ~3.38 (t, 2H, -CH₂OCH₃), ~3.31 (s, 3H, -OCH₃), ~2.32 (t, 2H, -CH₂COO-), ~1.65-1.35 (m, 6H, other -CH₂-) | ~174 (-COO-), ~73 (-CH₂O-), ~59 (-OCH₃), ~51 (-COOCH₃), ~34, ~29, ~26, ~25 (alkyl chain) | [M+H]⁺: 161 |
| This compound | C₇H₁₄O₃ | 146.18 | ~3.38 (t, 2H, -CH₂OCH₃), ~3.31 (s, 3H, -OCH₃), ~2.35 (t, 2H, -CH₂COOH), ~1.65-1.35 (m, 6H, other -CH₂-), ~11-12 (br s, 1H, -COOH) | ~180 (-COOH), ~73 (-CH₂O-), ~59 (-OCH₃), ~34, ~29, ~26, ~24 (alkyl chain) | [M-H]⁻: 145 |
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the biological roles of structurally related hexanoic acid derivatives have been studied.
-
Hexanoic Acid: This short-chain fatty acid can act as a priming agent in plants, inducing resistance against pathogens by activating the mevalonic and linolenic acid pathways.[1][2]
-
6-Hydroxyhexanoic Acid: This compound has been investigated for its potential to protect against obesity and insulin resistance.[3]
-
6-Aminohexanoic Acid: Used as a linker in drug design and to enhance the selectivity of antimicrobial peptides.[4][5][6]
-
6-Oxohexanoic Acid: Employed as a non-cleavable linker in the development of antibody-drug conjugates for cancer therapy.[7]
The introduction of a methoxy group at the omega position of hexanoic acid could influence its pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and interactions with biological targets. Further research is required to elucidate any potential biological activity of this compound.
Logical Relationship Diagram for Potential Research
Caption: A logical workflow for investigating the biological activity of this compound.
Conclusion
This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis and characterization. While there is a lack of specific literature on this compound, a robust synthetic pathway can be proposed based on well-established organic chemistry principles. The detailed protocols and expected analytical data provided herein should serve as a valuable resource for researchers interested in synthesizing and studying this molecule. Future investigations into the biological activities of this compound are warranted to explore its potential applications in drug discovery and development.
References
- 1. Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Plant-Stress Metabolites, Hexanoic Aacid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols: 6-Methoxyhexanoic Acid in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique used to study a wide range of biological processes by introducing molecules containing isotopic or chemical tags into cellular metabolic pathways. 6-Methoxyhexanoic acid is a synthetic fatty acid analog that holds potential as a novel probe for investigating lipid metabolism, post-translational modifications, and their roles in cellular signaling. Its methoxy group provides a unique chemical handle that can be exploited for subsequent detection and enrichment.
These application notes provide a comprehensive overview of the potential uses of this compound in metabolic labeling studies. The following sections detail its physicochemical properties, hypothetical applications, and detailed protocols for its use in cell culture experiments. The information presented is intended to serve as a foundational guide for researchers venturing into the use of this compound for metabolic research.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Assumed based on structure |
| Solubility | Soluble in DMSO, Ethanol | Assumed based on structure |
Hypothetical Applications in Metabolic Labeling
While specific applications of this compound are still under investigation, its structure suggests several potential uses in metabolic labeling studies:
-
Probing Fatty Acid Metabolism: As a hexanoic acid derivative, it can potentially be incorporated into cellular pathways for fatty acid synthesis and degradation.
-
Investigating Protein Acylation: The molecule could be activated and transferred to proteins as a post-translational modification, allowing for the study of protein acylation dynamics.
-
Tracing Lipid Trafficking: By incorporating a detectable tag, the movement of lipids within and between cells can be monitored.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in in-vitro metabolic labeling experiments.
Protocol 1: Preparation of this compound Stock Solution
Due to its predicted hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of Optimal Labeling Concentration using a Cell Viability Assay (MTT Assay)
Before proceeding with metabolic labeling, it is essential to determine the optimal concentration of this compound that is non-toxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 250 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay: After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 99.1 ± 4.8 |
| 10 | 95.3 ± 5.5 |
| 25 | 88.7 ± 6.1 |
| 50 | 75.4 ± 5.9 |
| 100 | 51.2 ± 4.3 |
| 250 | 15.8 ± 3.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Protocol 3: Metabolic Labeling of Cultured Cells
This protocol outlines the general procedure for labeling cells with this compound.
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the complete cell culture medium with the predetermined optimal concentration of this compound.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, 24 hours).
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using an appropriate lysis buffer for downstream applications (e.g., western blotting, immunoprecipitation, mass spectrometry).
-
Determine the protein concentration of the cell lysate.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for determining cell viability using an MTT assay.
Caption: General workflow for metabolic labeling of cells.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where this compound could be metabolized and incorporated into cellular components, which can then be detected.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The protocols and data presented here provide a foundational framework for researchers interested in exploring the use of this compound in metabolic labeling studies. While the provided data is hypothetical, the experimental designs are based on established methodologies in the field. Further empirical studies are necessary to validate these protocols and to fully elucidate the biological activities and potential applications of this novel chemical probe. Researchers are encouraged to adapt and optimize these protocols based on their specific cell types and experimental goals.
Application Notes and Protocols for 6-Methoxyhexanoic Acid Administration in Cell Culture
A comprehensive review of scientific literature and publicly available data reveals a notable absence of established protocols and biological studies for the administration of 6-Methoxyhexanoic acid in cell culture. Despite extensive searches for its effects, mechanism of action, and established in vitro methodologies, no specific information detailing its use in cell-based assays could be identified. The available information is primarily limited to its chemical properties and its role as a synthetic intermediate.
This lack of published research prevents the creation of detailed application notes, experimental protocols, and the visualization of associated signaling pathways as requested. Foundational in vitro studies are necessary to determine the bioactivity of this compound, establish effective concentration ranges, and elucidate any potential mechanisms of action. Such research would constitute a novel investigation into the biological effects of this compound.
While no direct protocols for this compound exist, general guidance for testing a novel compound in cell culture can be provided. Researchers should begin by determining the solubility and stability of the compound in culture media. Subsequently, initial dose-response experiments on various cell lines are crucial to identify a working concentration range and to assess potential cytotoxicity. Standard assays such as MTT, XTT, or lactate dehydrogenase (LDH) release can be employed for this purpose.
Should the compound exhibit biological activity, further investigation into its mechanism of action would be warranted. This could involve a wide array of molecular and cellular biology techniques, including but not limited to, western blotting to assess changes in protein expression and phosphorylation, quantitative PCR to analyze gene expression, and flow cytometry for cell cycle analysis or apoptosis assays.
It is important to reiterate that the following sections, which would typically contain detailed protocols and data, cannot be populated due to the current lack of specific information on this compound in cell culture applications.
I. Quantitative Data Summary
Due to the absence of published studies, there is no quantitative data to summarize in a tabular format.
II. Experimental Protocols
Detailed experimental protocols for the administration of this compound in cell culture cannot be provided without prior research establishing its biological effects and optimal experimental conditions.
III. Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows related to this compound cannot be generated as its molecular targets and mechanisms of action are currently unknown.
Application Notes and Protocols for 6-Methoxyhexanoic Acid as a Chemical Probe for Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on 6-methoxyhexanoic acid as a chemical probe for lipid metabolism is limited in publicly available scientific literature. The following application notes and protocols are based on the known metabolic roles of the structurally similar short-chain fatty acid, hexanoic acid, and general principles of using modified fatty acids as chemical probes. The provided protocols are intended as a starting point and should be optimized for specific experimental systems.
Introduction
This compound is a derivative of the six-carbon saturated fatty acid, hexanoic acid. The introduction of a methoxy group at the omega-6 position can potentially alter its metabolic fate and create a useful tool for investigating various aspects of lipid metabolism. While hexanoic acid is known to influence lipid and glucose metabolism, the methoxy modification may provide a unique signature for tracing and metabolic analysis.
This document outlines potential applications, presents hypothetical quantitative data based on related compounds, and provides detailed experimental protocols for utilizing this compound as a chemical probe.
Potential Applications
-
Tracing Fatty Acid Uptake and Trafficking: The methoxy group can serve as a stable isotopic label if synthesized with ¹³C or ²H, or as a unique chemical handle for specific detection methods, allowing researchers to track the absorption, distribution, and intracellular localization of this fatty acid analog.
-
Investigating Fatty Acid Oxidation (FAO): By monitoring the metabolic breakdown of this compound, researchers can assess the activity of enzymes involved in mitochondrial and peroxisomal β-oxidation.
-
Probing De Novo Lipogenesis: The incorporation of this compound into complex lipids such as triglycerides and phospholipids can be tracked to study the pathways of lipid synthesis.
-
Modulating Lipid-Mediated Signaling Pathways: As a modified short-chain fatty acid, this compound may interact with and modulate the activity of cellular signaling pathways regulated by lipids, such as those involving G-protein coupled receptors (GPCRs) or nuclear receptors (e.g., PPARs).
Data Presentation: Effects of Related Compounds on Lipid Metabolism
The following tables summarize quantitative data on the effects of hexanoic acid from published studies. These values can serve as a reference for designing experiments with this compound.
Table 1: Effects of Hexanoic Acid on Lipid Metabolism in High-Fat Diet (HFD) Fed Mice
| Parameter | HFD Control | HFD + 5% Hexanoic Acid | Percentage Change | Reference |
| Body Weight Gain (g) | ~15 g | ~10 g | ~33% decrease | |
| White Adipose Tissue Weight (g) | ~2.5 g | ~1.5 g | ~40% decrease | |
| Plasma NEFA (mEq/L) | ~1.2 mEq/L | ~0.8 mEq/L | ~33% decrease | |
| Hepatic Triglyceride (mg/g liver) | ~40 mg/g | ~25 mg/g | ~37.5% decrease |
Table 2: Effects of Hexanoic Acid on Gene Expression in Adipose Tissue of HFD-Fed Mice
| Gene | HFD Control (Relative Expression) | HFD + 5% Hexanoic Acid (Relative Expression) | Fold Change | Reference |
| Chrebp (Carbohydrate-responsive element-binding protein) | 1.0 | ~0.5 | ~0.5-fold decrease | |
| Fasn (Fatty acid synthase) | 1.0 | ~0.4 | ~0.6-fold decrease | |
| PPARα (Peroxisome proliferator-activated receptor alpha) | 1.0 | No significant change | - |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Fatty Acid Oxidation in Hepatocytes
This protocol is designed to assess the impact of this compound on the β-oxidation of a radiolabeled fatty acid substrate in a hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
[¹⁴C]-Palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Fatty Acid Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a working solution by conjugating it to fatty acid-free BSA in the cell culture medium.
-
Cell Treatment: Seed HepG2 cells in 24-well plates. Once confluent, treat the cells with varying concentrations of this compound-BSA conjugate for 16-20 hours. Include a vehicle control (BSA-containing medium without the fatty acid).
-
Fatty Acid Oxidation Assay: a. After the pre-incubation period, wash the cells with warm PBS. b. Add pre-incubation medium containing 250 µM palmitate and the respective concentrations of this compound for 2 hours. c. Spike each well with [¹⁴C]-Palmitic acid (0.5 µCi/well) and incubate for an additional 2 hours. d. During incubation, prepare a filter paper plate by placing filter paper in each well of a new 24-well plate and adding NaOH to trap the ¹⁴CO₂ produced. e. Stop the reaction by adding perchloric acid to the cell plate and immediately covering it with the filter paper plate. f. Allow the ¹⁴CO₂ to be trapped on the filter paper for at least 1 hour. g. Measure the radioactivity on the filter paper using a scintillation counter to determine the rate of fatty acid oxidation.
-
Data Analysis: Compare the rates of [¹⁴C]-palmitate oxidation in cells treated with this compound to the vehicle-treated control cells.
Protocol 2: In Vivo Tracing of this compound Metabolism in Mice
This protocol describes a method to trace the metabolic fate of isotopically labeled this compound in mice.
Materials:
-
C57BL/6 mice
-
¹³C-labeled this compound
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue homogenization equipment
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental conditions for at least one week.
-
Tracer Administration: Administer a single oral gavage of ¹³C-labeled this compound mixed with a vehicle like corn oil to the mice.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 30, 60, 120, 240 minutes) post-administration. At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).
-
Sample Processing: a. Process blood to obtain plasma. b. Homogenize tissues in an appropriate buffer. c. Perform lipid extraction from plasma and tissue homogenates using a standard method like the Folch or Bligh-Dyer method.
-
LC-MS Analysis: a. Analyze the lipid extracts using an LC-MS system to identify and quantify the ¹³C-labeled this compound and its downstream metabolites (e.g., incorporation into triglycerides, phospholipids). b. Use multiple-reaction monitoring on a triple quadrupole mass spectrometer to trace the appearance of the labeled fatty acid in different lipid species.
-
Data Analysis: Determine the concentration of the ¹³C-labeled lipids over time to understand the kinetics of uptake, distribution, and metabolism of this compound.
Visualizations
Signaling Pathways
Caption: Hypothetical metabolic fate of this compound.
Experimental Workflow
Caption: Workflow for studying this compound in lipid metabolism.
Application Notes and Protocols: Detection of 6-Methoxyhexanoic Acid in Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 6-methoxyhexanoic acid in tissue samples. The methodologies described are based on established principles of fatty acid analysis, adapted for the specific properties of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches are presented, offering flexibility based on available instrumentation and analytical requirements.
Introduction
This compound is a medium-chain fatty acid derivative. The accurate quantification of this analyte in biological tissues is crucial for various research and development applications, including metabolism studies and pharmacokinetic analysis. The analytical methods for compounds of this class in complex biological matrices typically involve sample homogenization, extraction, and sensitive detection by mass spectrometry. Due to the polarity of the carboxylic acid group, derivatization is often employed for GC-MS analysis to improve volatility and chromatographic performance.[1][2][3] LC-MS/MS offers an alternative that may not require derivatization, providing a more direct measurement.[4][5]
Quantitative Data Summary
The following tables summarize typical performance characteristics that can be expected from the described analytical methods. These values are illustrative and will require validation in the user's laboratory.
Table 1: Illustrative Performance Characteristics of GC-MS Method for this compound
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/g tissue |
| Limit of Quantification (LOQ) | 5 - 25 ng/g tissue |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Table 2: Illustrative Performance Characteristics of LC-MS/MS Method for this compound
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 5 ng/g tissue |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/g tissue |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 115% |
| Precision (%RSD) | < 10% |
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in tissue samples.
Caption: General experimental workflow for the analysis of this compound in tissues.
Potential Metabolic Pathway Involvement
While the specific metabolic pathways of this compound are not extensively documented, it may be involved in fatty acid metabolism. The diagram below illustrates a simplified overview of fatty acid metabolism where a medium-chain fatty acid like this compound could potentially be processed.
Caption: Potential metabolic pathway involvement of this compound.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Tissues
This protocol involves the extraction and derivatization of this compound to form a volatile ester, suitable for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[1]
1. Materials and Reagents
-
Tissue sample (e.g., liver, adipose)
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound not present in the sample)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methyl tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
2. Sample Preparation and Extraction
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a 2 mL tube containing homogenization beads.
-
Add 500 µL of ice-cold PBS and the internal standard.
-
Homogenize the tissue until a uniform suspension is obtained.[6]
-
Transfer the homogenate to a clean tube.
-
Perform a liquid-liquid extraction by adding 1.5 mL of MTBE/MeOH (2:1, v/v).[7][8]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer.
-
Dry the organic extract under a gentle stream of nitrogen.
3. Derivatization
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[3]
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
4. GC-MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on sensitivity requirements.
Protocol 2: LC-MS/MS Analysis of this compound in Tissues
This protocol allows for the direct analysis of this compound without derivatization, potentially offering higher throughput.[4][9]
1. Materials and Reagents
-
Tissue sample (e.g., liver, adipose)
-
Internal Standard (IS) (e.g., deuterated this compound)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, LC-MS grade
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Sample Preparation and Extraction
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a 2 mL tube with homogenization beads.
-
Add 500 µL of ice-cold 80% MeOH in water and the internal standard.
-
Homogenize the tissue thoroughly.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.[10]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for injection.
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL
-
MS Ionization: Electrospray Ionization (ESI), negative mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and product ions for this compound and the internal standard will need to be determined by direct infusion.
-
Concluding Remarks
The protocols provided herein offer robust starting points for the development of validated analytical methods for this compound in tissue samples. Method selection between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. It is imperative that these methods are fully validated in the end-user's laboratory to ensure accuracy and precision for the intended application.
References
- 1. gcms.cz [gcms.cz]
- 2. jfda-online.com [jfda-online.com]
- 3. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. schebb-web.de [schebb-web.de]
- 9. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 6-Methoxyhexanoic Acid into Cellular Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhexanoic acid is a synthetic medium-chain fatty acid (MCFA) characterized by a methoxy group at the C6 position. The study of its incorporation into cellular lipids is crucial for understanding its metabolic fate and potential biological activities. Unlike natural fatty acids, the terminal methoxy group can serve as a unique chemical tag, potentially altering its metabolism and interaction with cellular enzymes. These characteristics make it a valuable tool for lipid research and a candidate for therapeutic development.[1][2]
Metabolic labeling using fatty acid analogs is a powerful technique to trace their path through various metabolic routes, including incorporation into complex lipids and utilization in energy production.[3] By introducing modified fatty acids like this compound, researchers can track the dynamics of lipid synthesis, trafficking, and turnover.[4] This document provides detailed protocols for studying the incorporation of this compound into the lipids of cultured mammalian cells, followed by extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Applications in Research and Drug Development
-
Tracing Metabolic Pathways: The unique methoxy group allows for the precise tracking of this fatty acid's uptake, activation, and esterification into various lipid classes such as phospholipids, triglycerides, and cholesterol esters.
-
Probing Enzyme Specificity: Investigating how enzymes involved in lipid metabolism (e.g., acyl-CoA synthetases, acyltransferases) recognize and process this unnatural fatty acid can provide insights into their substrate specificity.
-
Evaluating Therapeutic Potential: As some MCFAs exhibit protective effects against metabolic disorders, studying this compound can help determine its potential as a therapeutic agent for conditions like obesity and insulin resistance.[1][2]
-
Drug Delivery Systems: Modified lipids can be used in the formulation of drug delivery systems, and understanding the cellular processing of this compound is relevant for such applications.[5]
Quantitative Data and Expected Observations
While specific quantitative data for this compound incorporation is not yet widely published, experiments can be designed to generate such data. Below are tables outlining the key properties of the molecule and the expected classes of lipid products that can be quantified following its incorporation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Structure | CH₃O-(CH₂)₅-COOH |
| Description | Saturated fatty acid with a terminal methoxy group |
Table 2: Potential Cellular Lipids Incorporating this compound
| Lipid Class | Abbreviation | Description of Labeled Species |
| Phosphatidylcholine | PC | Glycerophospholipid containing a 6-methoxyhexanoyl acyl chain. |
| Phosphatidylethanolamine | PE | Glycerophospholipid containing a 6-methoxyhexanoyl acyl chain. |
| Phosphatidylinositol | PI | Glycerophospholipid containing a 6-methoxyhexanoyl acyl chain. |
| Phosphatidylserine | PS | Glycerophospholipid containing a 6-methoxyhexanoyl acyl chain. |
| Triglyceride | TG | Glycerolipid containing one or more 6-methoxyhexanoyl acyl chains. |
| Cholesteryl Ester | CE | Cholesterol molecule esterified with this compound. |
Experimental Protocols
The following protocols are adapted from established methods for metabolic labeling of cells with fatty acids.[3][4]
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol details the steps for introducing this compound to cultured mammalian cells.
Materials:
-
Adherent mammalian cell line (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that ensures ~80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium:
-
Prepare a 100 mM stock solution of this compound in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
To prepare a 5 mM fatty acid-BSA complex, slowly add the 100 mM this compound stock to the warm (37°C) BSA solution with gentle stirring. This complex enhances the solubility and delivery of the fatty acid to the cells.[6]
-
Sterilize the complex by passing it through a 0.22 µm filter.
-
Prepare the final labeling medium by diluting the fatty acid-BSA complex into the cell culture medium to a final concentration of 50-100 µM.
-
-
Metabolic Labeling:
-
Aspirate the growth medium from the cells and wash once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a desired time course (e.g., 1, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvest:
-
At the end of the incubation, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to lipid extraction as described in Protocol 4.2.
-
Protocol 2: Total Lipid Extraction
This protocol uses a modified Bligh-Dyer method for extracting total lipids from the labeled cells.[4]
Materials:
-
Harvested cell pellets
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure Water (LC-MS grade)
-
Cell scraper
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Cell Lysis: Add 1 mL of ice-cold methanol to each well of a 6-well plate. Scrape the cells and transfer the cell suspension to a glass centrifuge tube.
-
Solvent Addition:
-
To the 1 mL of methanol cell suspension, add 2 mL of chloroform. Vortex vigorously for 1 minute.
-
Add another 1 mL of chloroform. Vortex for 1 minute.
-
Add 1 mL of ultrapure water. Vortex for 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Protocol 3: Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of lipids incorporating this compound.
Materials:
-
Dried lipid extract
-
Appropriate solvent for resuspension (e.g., Methanol:Chloroform 1:1)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Resuspend the dried lipid extract in a known volume of solvent suitable for LC-MS analysis.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Separate the lipid classes using a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes.[5]
-
Perform a full scan (MS1) to identify precursor ions corresponding to lipids containing the 6-methoxyhexanoyl moiety. The mass of the incorporated fatty acid will be 128.17 Da (M-H₂O).
-
Perform data-dependent fragmentation (MS2) on selected precursor ions to confirm the identity of the lipid class (based on headgroup fragments) and the acyl chain composition.[7]
-
-
Data Analysis:
-
Process the raw data using lipidomics software.
-
Search for lipid species with a mass shift corresponding to the replacement of a common fatty acid (e.g., palmitic acid, C16:0) with this compound.
-
Quantify the relative or absolute abundance of the labeled lipid species.
-
Visualizations
Putative Metabolic Pathway
The diagram below illustrates the hypothetical pathway for the activation and incorporation of this compound into major cellular lipid classes.
Caption: Putative metabolic pathway of this compound incorporation.
Experimental Workflow
This diagram outlines the complete experimental workflow from cell culture to data interpretation.
Caption: Workflow for analyzing this compound incorporation.
References
- 1. A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Methoxyhexanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules such as carboxylic acids can be challenging due to their low volatility and potential for peak tailing during chromatographic separation. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and improve its chromatographic behavior, thereby enhancing the sensitivity and reliability of GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of 6-Methoxyhexanoic acid, a short-chain fatty acid derivative. The primary methods discussed are silylation and esterification, which are commonly employed for the analysis of carboxylic acids in various biological and chemical matrices.
Principles of Derivatization for Carboxylic Acids
The primary goal of derivatizing this compound is to replace the active hydrogen atom in the carboxylic acid group with a non-polar functional group. This transformation reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, leading to an increase in volatility. The two most common and effective approaches for derivatizing carboxylic acids are:
-
Silylation: This method involves the replacement of the acidic proton with a trimethylsilyl (TMS) group. Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and produce volatile and thermally stable TMS esters. Silylation is a versatile technique applicable to a wide range of functional groups.
-
Esterification: This technique converts the carboxylic acid into an ester, typically a methyl or benzyl ester. Esterification can be achieved using various reagents, including methanolic solutions of boron trifluoride (BF3-Methanol) or by reaction with compounds like pentafluorobenzyl bromide (PFBBr). The resulting esters are significantly more volatile than the parent carboxylic acid.
Derivatization Methods and Protocols
This section details the experimental protocols for the two recommended derivatization methods for this compound.
Method 1: Silylation using MSTFA
Silylation with MSTFA is a robust and widely used method for the derivatization of carboxylic acids. The byproducts of this reaction are volatile and typically do not interfere with the analysis.
Experimental Protocol:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Water can deactivate the silylating reagent. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen gas.
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For enhanced reactivity, especially with sterically hindered acids, a catalyst such as 1% trimethylchlorosilane (TMCS) can be included in the MSTFA reagent.
-
Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.
-
Incubation: Heat the reaction mixture at 60°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Method 2: Esterification using Pentafluorobenzyl Bromide (PFBBr)
PFBBr derivatization is particularly advantageous for trace analysis as the resulting pentafluorobenzyl esters are highly responsive to electron capture detection (ECD), although it is also fully compatible with mass spectrometry.
Experimental Protocol:
-
Sample Preparation: The sample containing this compound should be in a suitable organic solvent like acetone or acetonitrile. If the sample is aqueous, it must be extracted into an organic solvent and dried.
-
Reagent Preparation: Prepare a solution of 5% pentafluorobenzyl bromide (PFBBr) in acetone and a 10% aqueous solution of diisopropylethylamine (DIPEA) as a catalyst.
-
Reaction Mixture: In a micro-reaction vessel, combine 100 µL of the sample solution with 20 µL of the DIPEA solution.
-
Derivatization: Add 50 µL of the PFBBr solution to the reaction mixture.
-
Incubation: Tightly seal the vessel and heat at 60°C for 60 minutes.
-
Solvent Evaporation: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of hexane or another suitable solvent for GC-MS analysis.
-
Analysis: The derivatized sample is ready for injection.
Data Presentation
The choice of derivatization method can influence recovery, efficiency, and sensitivity. The following table summarizes quantitative data for common derivatization methods applied to short-chain fatty acids, providing a basis for method selection.
| Derivatization Method | Reagent | Typical Reaction Time (min) | Typical Reaction Temp. (°C) | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Silylation | MSTFA ± 1% TMCS | 30 - 60 | 60 - 80 | > 95% | Fast, effective, volatile byproducts | Moisture sensitive |
| Silylation | BSTFA ± 1% TMCS | 30 - 60 | 60 - 80 | > 95% | Highly reactive, good for a wide range of compounds | Moisture sensitive, can be more expensive |
| Esterification | BF3-Methanol (14%) | 15 - 60 | 60 - 100 | 85 - 95% | Forms stable methyl esters, well-established method | Reagent can be harsh, potential for artifact formation |
| Esterification | PFBBr | 60 - 90 | 60 - 80 | > 90% | Excellent for trace analysis with ECD, stable derivatives | Longer reaction time, requires a catalyst |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of this compound.
Derivatization and GC-MS Analysis Workflow.
The logical relationship between choosing a derivatization method based on analytical requirements is depicted below.
Logic for Derivatization Method Selection.
Application Notes & Protocols: 6-Methoxyhexanoic Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Methoxyhexanoic acid as an internal standard in quantitative analytical methods, particularly for chromatographic techniques coupled with mass spectrometry (LC-MS or GC-MS). This document outlines the rationale for its use, sample preparation protocols, and analytical conditions.
Introduction
In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibrators, and controls.[1] The IS is crucial for correcting variations in sample preparation and instrument response.[2][3] An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples.[4] this compound, with its distinct mass and chemical properties similar to other medium-chain fatty acids, serves as an excellent internal standard for their quantification in various biological matrices.
Applications
This compound is suitable as an internal standard for the quantification of a range of analytes, including but not limited to:
-
Short- and medium-chain fatty acids
-
Hydroxy fatty acids
-
Other polar organic acids
Its utility is particularly pronounced in metabolomics studies and pharmacokinetic analyses where accurate quantification of endogenous or exogenous organic acids is required.
Experimental Protocols
The following protocols are generalized for the use of this compound as an internal standard in LC-MS and GC-MS analysis of biological samples. Optimization may be required for specific matrices and analytes.
Protocol 1: LC-MS Quantification of Short-Chain Fatty Acids in Plasma
This protocol describes the extraction and analysis of short-chain fatty acids (SCFAs) from plasma using this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Plasma samples
-
Microcentrifuge tubes
-
LC-MS system (e.g., Agilent HPLC 1100 series with a single-quadrupole MSD)[5]
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, combine 100 µL of plasma with 200 µL of ice-cold acetonitrile containing 10 µM this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
3. LC-MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target analytes and this compound.
Protocol 2: GC-MS Quantification of Fatty Acids in Cell Culture
This protocol details the extraction and derivatization of total fatty acids from cell culture for GC-MS analysis, using this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Methanol
-
Hexane
-
Acetyl chloride
-
Sodium bicarbonate (saturated solution)
-
Cell culture samples
-
Glass tubes with Teflon-lined caps
-
GC-MS system
2. Sample Preparation and Derivatization (Transesterification)
-
Harvest cell pellets by centrifugation.
-
To the cell pellet, add 1 mL of methanol and a known amount of this compound internal standard (e.g., 10 µg).
-
Add 200 µL of acetyl chloride dropwise while vortexing. This forms methanolic HCl for the transesterification reaction.
-
Cap the tube tightly and heat at 73°C for 3 hours.[6]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and vortex for 1 minute.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid and vortex again.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.
3. GC-MS Conditions
-
Column: DB-23 fused silica column (e.g., 30 m x 0.320 mm, 0.25 µm)[7]
-
Carrier Gas: Helium
-
Injection Temperature: 250°C[7]
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 min
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Detection: Scan mode (e.g., m/z 50-550) or SIM for target FAMEs and the methyl ester of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of an analytical method using this compound as an internal standard for the quantification of hexanoic acid.
Table 1: Linearity and Range
| Analyte | Linear Range (µM) | Correlation Coefficient (R²) |
| Hexanoic Acid | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (µM) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (% Recovery) |
| Hexanoic Acid | 1 | 4.5 | 6.8 | 98.2 |
| 10 | 3.2 | 5.1 | 101.5 | |
| 50 | 2.8 | 4.3 | 99.7 |
Table 3: Recovery
| Matrix | Analyte | Spiked Concentration (µM) | % Recovery |
| Plasma | Hexanoic Acid | 5 | 96.5 |
| 50 | 98.1 | ||
| Cell Lysate | Hexanoic Acid | 5 | 94.2 |
| 50 | 97.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of fatty acids using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Logical Relationship of Internal Standard Method
This diagram illustrates the principle of using an internal standard to correct for variability.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application of 6-Methoxyhexanoic Acid in Fatty Acid Uptake Assays: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acids (LCFAs) are essential nutrients and key signaling molecules involved in numerous physiological and pathological processes. The cellular uptake of LCFAs is a critical step in lipid metabolism and is primarily mediated by protein transporters such as CD36 and Fatty Acid Binding Proteins (FABPs). Dysregulation of fatty acid uptake is implicated in various metabolic diseases, including obesity, type 2 diabetes, and certain cancers, making the modulation of fatty acid transport a promising therapeutic strategy.
This document provides a detailed protocol for evaluating the potential inhibitory effects of novel small molecules, using 6-Methoxyhexanoic acid as a representative test compound, on fatty acid uptake in a cell-based assay. While there is no currently established role for this compound in this context, the following protocols and methodologies offer a robust framework for its investigation as a potential modulator of fatty acid transport.
Principle of the Assay
The most common method for measuring fatty acid uptake in a high-throughput format is a fluorescence-based assay. This assay utilizes a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY™-dodecanoic acid) that acts as a substrate for fatty acid transporters. When cells are incubated with this fluorescent analog, its uptake can be monitored in real-time by measuring the increase in intracellular fluorescence. A quenching agent is often added to the extracellular medium to reduce the background fluorescence from the analog that has not been internalized, thereby increasing the signal-to-noise ratio. A decrease in the rate of fluorescence increase in the presence of a test compound, such as this compound, would indicate an inhibitory effect on fatty acid uptake.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general pathway of protein-mediated fatty acid uptake and the workflow for a typical screening experiment.
Caption: General pathway of protein-mediated fatty acid uptake and potential inhibition.
Caption: Experimental workflow for a fatty acid uptake inhibition assay.
Quantitative Data Summary
The following table presents hypothetical data from an experiment investigating the inhibitory effect of this compound on fatty acid uptake in 3T3-L1 adipocytes.
| Concentration of this compound (µM) | Fatty Acid Uptake Rate (RFU/min) | % Inhibition |
| 0 (Vehicle Control) | 150.2 ± 8.5 | 0 |
| 1 | 135.8 ± 7.2 | 9.6 |
| 5 | 110.1 ± 6.1 | 26.7 |
| 10 | 78.9 ± 4.5 | 47.5 |
| 25 | 45.3 ± 3.8 | 69.8 |
| 50 | 22.1 ± 2.9 | 85.3 |
| 100 | 10.5 ± 1.8 | 93.0 |
Data are represented as mean ± standard deviation (n=3). RFU = Relative Fluorescence Units.
Derived Value:
-
IC50: Approximately 12.5 µM
Experimental Protocols
Materials and Reagents
-
Cell Line: 3T3-L1 pre-adipocytes
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium 1: DMEM with 10% FBS, 1 µM Dexamethasone, 0.5 mM IBMX, and 10 µg/mL Insulin
-
Differentiation Medium 2: DMEM with 10% FBS and 10 µg/mL Insulin
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4) with 0.2% fatty acid-free Bovine Serum Albumin (BSA)
-
Test Compound: this compound (stock solution in DMSO)
-
Fluorescent Fatty Acid Analog: BODIPY™ FL C12 (dodecanoic acid)
-
Quenching Agent: A commercially available quencher for extracellular fluorescence
-
Positive Control: A known inhibitor of fatty acid uptake (e.g., Sulfo-N-succinimidyl oleate - SSO)
-
Equipment: 96-well black, clear-bottom cell culture plates, fluorescence microplate reader with bottom-read capabilities and kinetic mode (Excitation/Emission ~485/515 nm).
Cell Culture and Differentiation
-
Cell Seeding: Seed 3T3-L1 pre-adipocytes into a 96-well black, clear-bottom plate at a density of 2 x 104 cells per well in culture medium.
-
Growth to Confluence: Culture the cells at 37°C in a 5% CO2 incubator until they reach 100% confluence (approximately 2-3 days).
-
Initiation of Differentiation: Two days post-confluence, replace the culture medium with Differentiation Medium 1.
-
Maturation: After 48 hours, replace the medium with Differentiation Medium 2.
-
Maintenance: Replace the medium with fresh Differentiation Medium 2 every 48 hours for an additional 4-6 days until mature adipocytes with visible lipid droplets are formed.
Fatty Acid Uptake Assay Protocol
-
Serum Starvation: On the day of the assay, gently wash the differentiated 3T3-L1 adipocytes twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 2 hours at 37°C to serum starve.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in KRH buffer. Also prepare a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control.
-
Remove the starvation buffer and add 100 µL of the diluted test compound, vehicle, or positive control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Assay Initiation: Prepare the assay mix by diluting the fluorescent fatty acid analog and the quenching agent in KRH buffer to a 2X final concentration.
-
Add 100 µL of the 2X assay mix to each well, bringing the total volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (bottom-read) every 1-2 minutes for a total of 60 minutes.
Data Analysis
-
Calculate the Rate of Uptake: For each well, plot the relative fluorescence units (RFU) against time (minutes). The initial linear portion of this curve represents the rate of fatty acid uptake. Calculate the slope of this linear portion (ΔRFU/Δmin).
-
Normalize Data: Normalize the uptake rates of the compound-treated wells to the vehicle control. The % inhibition can be calculated using the following formula:
% Inhibition = [1 - (Ratecompound / Ratevehicle)] x 100
-
Determine IC50: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the fatty acid uptake.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive framework for assessing the potential of this compound, or any other novel compound, to modulate cellular fatty acid uptake. By employing a fluorescence-based assay with differentiated adipocytes, researchers can obtain quantitative data on the inhibitory potency of test compounds. Such studies are crucial for the identification and characterization of new therapeutic agents for the treatment of metabolic diseases. It is important to reiterate that the data presented herein is hypothetical and serves to illustrate the expected outcomes of such an experimental investigation.
Application Notes and Protocols for the Synthesis of 6-Methoxyhexanoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Small molecules with tailored functionalities offer the potential to modulate biological pathways with high specificity and potency. Among the vast chemical space, derivatives of aliphatic carboxylic acids present an attractive starting point due to their biocompatibility and synthetic tractability. This document provides detailed application notes and protocols for the synthesis and evaluation of a focused library of 6-methoxyhexanoic acid derivatives.
The methoxy group is a prevalent substituent in many approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and metabolic stability.[1] By incorporating a methoxy group at the 6-position of a hexanoic acid scaffold, we can explore its impact on biological activity while maintaining a degree of hydrophilicity. The terminal carboxylic acid provides a versatile handle for the synthesis of a variety of derivatives, such as amides and esters, allowing for the systematic investigation of structure-activity relationships (SAR).
In these application notes, we will focus on the potential of this compound derivatives as inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in diseases such as cancer.[2] Specifically, we will use the Extracellular signal-Regulated Kinase 2 (ERK2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, as a representative target.[3][4] The protocols and data presented herein are intended to serve as a comprehensive guide for researchers embarking on the synthesis and evaluation of this promising class of compounds.
Experimental Workflows and Signaling Pathways
To facilitate a clear understanding of the experimental process and the biological context, the following diagrams illustrate the synthetic workflow and the targeted signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the core scaffold, this compound, starting from the commercially available 6-hydroxyhexanoic acid.
Step 1: Esterification of 6-Hydroxyhexanoic Acid
-
To a solution of 6-hydroxyhexanoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 6-hydroxyhexanoate.
Step 2: Williamson Ether Synthesis of Methyl 6-hydroxyhexanoate
-
Dissolve methyl 6-hydroxyhexanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, and stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 6-methoxyhexanoate.
Step 3: Hydrolysis of Methyl 6-methoxyhexanoate
-
Dissolve methyl 6-methoxyhexanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Protocol 2: Synthesis of this compound Amide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a standard coupling agent.
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Synthesis of this compound Ester Derivatives
This protocol outlines a general method for the synthesis of ester derivatives from this compound.
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.
Protocol 4: In Vitro Kinase Inhibition Assay (Representative Example: ERK2)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
The kinase assay can be performed in a 96-well or 384-well plate format.
-
A typical assay mixture contains the kinase (e.g., recombinant human ERK2), a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.
-
Add serial dilutions of the test compounds to the assay wells.
-
Initiate the kinase reaction by the addition of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as radiometric assays (³³P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo™).
-
Determine the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Data Presentation
The following tables summarize the synthetic yields and the biological activity of a representative library of this compound derivatives. Please note that the biological data presented here is hypothetical and for illustrative purposes only.
Table 1: Synthesis of this compound Derivatives
| Compound ID | Derivative Type | R Group | Yield (%) | Purity (%) |
| MHA-A1 | Amide | -NH-phenyl | 78 | >95 |
| MHA-A2 | Amide | -NH-(4-chlorophenyl) | 75 | >95 |
| MHA-A3 | Amide | -NH-(4-methoxyphenyl) | 82 | >95 |
| MHA-A4 | Amide | -NH-benzyl | 85 | >95 |
| MHA-E1 | Ester | -O-ethyl | 92 | >98 |
| MHA-E2 | Ester | -O-benzyl | 88 | >98 |
| MHA-E3 | Ester | -O-phenethyl | 90 | >98 |
Table 2: In Vitro Inhibitory Activity against ERK2
| Compound ID | IC50 (µM) for ERK2 |
| MHA-A1 | 15.2 |
| MHA-A2 | 5.8 |
| MHA-A3 | 25.6 |
| MHA-A4 | 9.7 |
| MHA-E1 | > 50 |
| MHA-E2 | 32.1 |
| MHA-E3 | 28.5 |
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the synthesis and preliminary biological evaluation of this compound derivatives. The synthetic routes are robust and amenable to the creation of a diverse library of compounds. The hypothetical biological data illustrates how structure-activity relationships can be established for this scaffold, guiding further optimization efforts in a drug discovery program. The modular nature of the synthesis allows for the exploration of a wide range of substituents, making the this compound scaffold a versatile platform for the development of novel therapeutic agents targeting kinases and other enzyme families.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]
- 3. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]
- 4. EP3702354A1 - Compound having erk kinase inhibitory activity and use thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Fluorescent Labeling of 6-Methoxyhexanoic Acid for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyhexanoic acid is a short-chain fatty acid derivative of interest in various biological studies. To visualize its uptake, distribution, and mechanism of action within living cells, fluorescent labeling is an indispensable tool. This document provides detailed protocols for the covalent conjugation of a fluorescent dye to this compound and subsequent application in cellular imaging. The methodologies are designed to be adaptable for researchers in cell biology, pharmacology, and drug development.
Fluorescent labeling of carboxylic acids, such as this compound, is typically achieved through a derivatization step, as most are not natively fluorescent. The ideal fluorescent label should possess high reactivity, stability, and a strong quantum yield to ensure sensitive detection.[1] This process enables the tracking of the molecule's localization and dynamics in real-time using fluorescence microscopy.
Selecting a Fluorescent Label
The choice of a fluorescent dye is critical and depends on the specific experimental requirements, including the available microscope filter sets and the potential for background fluorescence. Several classes of dyes are suitable for labeling carboxylic acids.
Key characteristics to consider in a fluorescent label include: [1]
-
High Reactivity and Selectivity: The dye should efficiently and specifically react with the carboxylic acid group under mild conditions.[1]
-
High Quantum Yield and Molar Extinction Coefficient: These factors determine the "brightness" of the fluorophore, directly impacting the sensitivity of detection.[1]
-
Stability: The label and the resulting conjugate must be stable throughout the experiment.[1]
-
Spectral Properties: The excitation and emission wavelengths should be chosen to minimize autofluorescence from the cellular sample.[1]
Below is a comparison of common fluorescent dyes suitable for labeling this compound.
| Fluorescent Dye Class | Reactive Group for Carboxylic Acid Labeling | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein | Amine (via carbodiimide chemistry) | ~494 | ~521 | Bright green fluorescence, pH-sensitive.[2] |
| Rhodamine B | Amine (via carbodiimide chemistry) | ~550 | ~570 | Bright, photostable red fluorescence.[3] |
| BODIPY | Amine or Hydrazine (via carbodiimide chemistry) | Varies (e.g., ~500) | Varies (e.g., ~510) | Sharp emission spectra, less sensitive to environmental polarity.[4] |
| NBD (Nitrobenzoxadiazole) | Amine or Hydrazine (via carbodiimide chemistry) | ~466 | ~539 | Environmentally sensitive fluorescence, often used as a probe for lipid environments.[4] |
| Cyanine Dyes (e.g., Cy5, Cy7) | NHS Ester (reacts with amine-modified acid) | Varies (far-red to NIR) | Varies (far-red to NIR) | Suitable for in vivo imaging due to reduced tissue autofluorescence.[5] |
Experimental Workflow
The overall process of fluorescently labeling this compound and its application in cell imaging involves several key stages.
Caption: Experimental workflow for fluorescent labeling and cellular imaging.
Detailed Protocols
Protocol 1: Fluorescent Labeling of this compound using EDC/NHS Chemistry
This protocol describes the conjugation of an amine-containing fluorescent dye to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[6]
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Fluorescein-amine, Rhodamine B-amine)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for improved aqueous solubility
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vial wrapped in aluminum foil
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) for reaction monitoring and purification
Procedure:
-
Activation of this compound:
-
Dissolve 1 molar equivalent of this compound in anhydrous DMF in a reaction vial.
-
Add 1.5 molar equivalents of NHS (or sulfo-NHS) and 1.5 molar equivalents of EDC to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
-
Conjugation with Amine-Reactive Dye:
-
In a separate vial, dissolve 1.2 molar equivalents of the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF.
-
Add 2 molar equivalents of TEA or DIPEA to the dye solution to act as a base.[7]
-
Slowly add the dye solution to the activated this compound solution while stirring.
-
Protect the reaction from light by keeping the vial wrapped in aluminum foil.[7]
-
Allow the reaction to proceed for 4-12 hours at room temperature, or overnight.[7]
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction using LC-MS or TLC until the starting material is consumed.[7]
-
Quench the reaction by adding a few drops of water.[7]
-
Purify the fluorescently labeled product using reverse-phase HPLC or column chromatography to remove unreacted dye and other reagents.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR.
-
Caption: Chemical conjugation pathway for labeling this compound.
Protocol 2: Cellular Imaging with Fluorescently Labeled this compound
This protocol provides a general procedure for imaging the uptake of the fluorescently labeled this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled this compound stock solution (in DMSO or ethanol)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Formaldehyde or paraformaldehyde for fixation (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Seed cells onto glass-bottom imaging dishes or coverslips at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.[7]
-
-
Probe Incubation:
-
Prepare a working solution of the fluorescently labeled this compound in complete culture medium. The final concentration will need to be optimized but can range from 100 nM to 10 µM.
-
Remove the old medium from the cells and wash once with PBS.[7]
-
Add the medium containing the fluorescent probe to the cells.[7]
-
Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO2.[7]
-
-
Washing and Counterstaining:
-
Imaging:
-
Add fresh medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with filter sets appropriate for the chosen fluorescent dye and the nuclear stain.[7]
-
Acquire images at different time points to study the dynamics of probe uptake and localization.
-
For competition studies , pre-incubate a separate set of cells with a 50- to 100-fold excess of unlabeled this compound for 30 minutes before adding the fluorescent probe to demonstrate specific uptake.[7]
Data Interpretation and Troubleshooting
-
Signal Localization: Observe the subcellular localization of the fluorescence signal. Does it accumulate in specific organelles like the endoplasmic reticulum, mitochondria, or lipid droplets? This can provide insights into the metabolic fate of this compound.
-
Signal Intensity: Quantify the fluorescence intensity to measure the relative uptake of the probe under different experimental conditions.
-
Troubleshooting:
-
Low Signal: Increase the probe concentration or incubation time. Ensure the chosen fluorescent dye has a high quantum yield and is compatible with your microscope's filter sets.
-
High Background: Decrease the probe concentration or increase the number of washing steps. Ensure the probe is purified and free of unconjugated dye.
-
Phototoxicity: Reduce the excitation light intensity or exposure time. Consider using more photostable dyes.
-
By following these protocols, researchers can effectively fluorescently label this compound and utilize it as a probe to investigate its biological functions at the cellular level.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 6-Methoxyhexanoic Acid Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyhexanoic acid, achieving a high yield of a pure product is critical. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The primary route discussed involves a two-step process: the Williamson ether synthesis to form methyl 6-methoxyhexanoate, followed by hydrolysis to yield the final carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely utilized method is a two-step process. It begins with a Williamson ether synthesis, reacting methyl 6-hydroxyhexanoate with a methylating agent to form methyl 6-methoxyhexanoate. This is followed by the hydrolysis of the methyl ester to produce this compound.
Q2: What are the critical factors influencing the yield of the Williamson ether synthesis step?
A2: The success of the Williamson ether synthesis is primarily dependent on the choice of base, solvent, temperature, and the purity of the starting materials. A strong base is required to fully deprotonate the hydroxyl group of methyl 6-hydroxyhexanoate. The reaction is an S(_N)2 reaction, and thus is sensitive to steric hindrance.[1][2] Using a primary alkyl halide, like methyl iodide, is most effective.[2] Common solvents include polar aprotic solvents like DMF or DMSO. Reaction temperature and time must be optimized to ensure complete reaction while minimizing side reactions.
Q3: What are the main side reactions that can lower the yield?
A3: The primary side reaction in the Williamson ether synthesis step is the E2 elimination, which is more prevalent with secondary or tertiary alkyl halides.[1] However, since a methyl halide is used, this is less of a concern. Incomplete reaction due to insufficient base or reaction time, and side reactions involving impurities in the starting materials or solvent can also reduce the yield. During the hydrolysis step, an incomplete reaction is the most common issue, leading to contamination of the final product with the starting ester.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproducts, ensure you are using a primary methylating agent. Use a strong, non-nucleophilic base to favor the S(_N)2 reaction over elimination. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents. Careful control of the reaction temperature is also crucial to prevent decomposition and unwanted side reactions.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of methyl 6-methoxyhexanoate can typically be achieved through column chromatography.[3] For the final product, this compound, purification can be achieved by extraction followed by distillation or recrystallization.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of Methyl 6-Methoxyhexanoate (Williamson Ether Synthesis)
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material (methyl 6-hydroxyhexanoate) | Insufficient or weak base | Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol. |
| Reaction time is too short | Monitor the reaction progress using TLC or GC-MS.[4] Extend the reaction time until the starting material is consumed. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. A typical range for Williamson ether synthesis is 50-100 °C.[1] | |
| Formation of significant byproducts | Presence of water in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can quench the alkoxide intermediate. |
| Impure starting materials | Use high-purity starting materials. Impurities can lead to unexpected side reactions. | |
| Product loss during workup | Inefficient extraction | Optimize the extraction process by adjusting the pH and using an appropriate solvent. Perform multiple extractions to ensure complete recovery of the product. |
Problem 2: Incomplete Hydrolysis of Methyl 6-Methoxyhexanoate
| Symptom | Possible Cause | Recommended Solution |
| Presence of starting ester in the final product | Insufficient catalyst (acid or base) | Increase the molar equivalent of the acid or base catalyst. For base-catalyzed hydrolysis (saponification), use at least one equivalent of base. |
| Reaction time is too short | Monitor the reaction by TLC or GC-MS.[4] Reflux for a longer duration to drive the reaction to completion.[5] | |
| Reversibility of acid-catalyzed hydrolysis | For acid-catalyzed hydrolysis, use a large excess of water to shift the equilibrium towards the products. Alternatively, use base-catalyzed hydrolysis (saponification), which is irreversible.[5] |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | Inappropriate solvent system | Systematically vary the polarity of the eluent to achieve better separation. |
| Formation of an emulsion during extraction | Vigorous shaking | Gently invert the separatory funnel instead of vigorous shaking. Addition of brine can also help to break up emulsions. |
| Product decomposition during distillation | High distillation temperature | Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition. |
Experimental Protocols
Step 1: Synthesis of Methyl 6-Methoxyhexanoate via Williamson Ether Synthesis
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Methyl 6-hydroxyhexanoate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH(_3)I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous DMF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactants | Methyl 6-hydroxyhexanoate, Sodium Hydride, Methyl Iodide |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-90% (requires optimization) |
Step 2: Hydrolysis of Methyl 6-Methoxyhexanoate to this compound
This protocol outlines a standard base-catalyzed hydrolysis (saponification).
Materials:
-
Methyl 6-methoxyhexanoate
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric Acid (HCl), 1M
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask, dissolve methyl 6-methoxyhexanoate (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2 with 1M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by vacuum distillation if necessary.
| Parameter | Value |
| Reactant | Methyl 6-methoxyhexanoate |
| Base | Sodium Hydroxide |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
"purification of 6-Methoxyhexanoic acid from reaction byproducts"
Welcome to the technical support center for the purification of 6-Methoxyhexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of this compound?
A1: While the exact impurity profile depends on the synthetic route, common byproducts in syntheses of similar aliphatic carboxylic acids may include:
-
Unreacted starting materials: Such as 6-hydroxyhexanoic acid or a halide precursor.
-
Reagents: Any excess reagents used in the synthesis.
-
Side-products: Potential side-products could include dimeric ethers or products of over-oxidation if harsh conditions are used. For instance, in syntheses starting from cyclohexane oxidation, byproducts can include other oxidized species like 6-oxohexanoic acid.[1][2]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral and basic impurities.[3][4]
-
Fractional Distillation under Reduced Pressure: This technique is suitable for separating volatile impurities from the higher-boiling this compound.[3]
-
Column Chromatography: Silica gel chromatography can be employed to separate the target acid from impurities with different polarities.
Q3: How can I effectively remove colored impurities from my this compound sample?
A3: Colored impurities, often arising from residual catalysts or organic byproducts, can be addressed by:
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb colored impurities.[5]
-
Oxidative Treatment: In some cases, a mild oxidative treatment (e.g., with hydrogen peroxide) followed by distillation can help remove color-causing impurities.[5]
Q4: My purified this compound shows low purity by NMR. What are the likely culprits?
A4: If NMR analysis indicates low purity after initial purification, consider the following:
-
Incomplete removal of structurally similar impurities: Byproducts with similar functional groups may co-purify.
-
Residual solvent: Ensure your sample is thoroughly dried under vacuum.
-
Water content: Carboxylic acids can be hygroscopic.
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low recovery of this compound after extraction and acidification. | 1. Incomplete extraction into the aqueous basic solution. 2. Incomplete precipitation/extraction upon acidification. 3. Emulsion formation during extraction. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2) for complete deprotonation. Perform multiple extractions with smaller volumes of the basic solution.[4][5] 2. Acidify the aqueous layer to a pH sufficiently acidic (pH < pKa of the carboxylic acid - 2). A pH of 1-2 is generally recommended. If the product does not precipitate, extract it back into an organic solvent from the acidified aqueous solution. 3. Add brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| The product "oils out" instead of precipitating upon acidification. | The melting point of the product may be low, or impurities are depressing the melting point. | Extract the "oiled out" product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) from the acidified aqueous solution. |
Distillation Issues
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Bumping or unstable boiling during vacuum distillation. | 1. Inadequate stirring. 2. Too rapid heating. | 1. Use a magnetic stir bar or an ebullator to ensure smooth boiling. 2. Heat the distillation flask slowly and evenly using an oil bath. |
| Poor separation of product and impurities. | 1. Inefficient distillation column. 2. Distillation performed at too high a pressure. | 1. Use a fractionating column (e.g., Vigreux or packed column) for better separation. 2. Ensure a good vacuum is achieved to lower the boiling points and improve separation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel.
-
Mixing: Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution (if using bicarbonate).
-
Separation: Allow the layers to separate. The deprotonated this compound (as its salt) will be in the aqueous layer.
-
Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete extraction.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the solution is acidic (pH ~1-2).
-
Isolation: If the product precipitates as a solid, collect it by vacuum filtration. If it separates as an oil, extract it into a fresh portion of an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Discard the initial lower-boiling fraction (forerun) and stop the distillation before higher-boiling impurities begin to distill.
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
- 1. CN101945847A - Method for producing 6-hydroxy hexanoic acid esters - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthetic 6-Methoxyhexanoic Acid
Welcome to the technical support center for synthetic 6-Methoxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Based on common synthetic routes, the most prevalent impurities are typically unreacted starting materials and byproducts from the reaction. These include:
-
6-Bromohexanoic acid: A common starting material in Williamson ether synthesis.
-
6-Hydroxyhexanoic acid: A starting material for methylation or a byproduct of hydrolysis of halo-substituents under certain conditions.
-
Methyl 6-methoxyhexanoate: The ester precursor to this compound if the synthesis involves a hydrolysis step. Incomplete hydrolysis will leave this as an impurity.
-
Methanol: A common solvent and a byproduct of the hydrolysis of methyl 6-methoxyhexanoate.
Q2: How can I detect these common impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities based on their unique chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from its impurities. Different retention times allow for the identification and quantification of each component.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile impurities and for confirming the identity of separated components by their mass-to-charge ratio and fragmentation patterns.
Q3: My final product is an oil, but I expected a solid. What could be the reason?
A3: this compound is a solid at room temperature.[1] If your product is an oil, it is likely due to the presence of impurities that are liquids at room temperature, such as unreacted starting materials or residual solvents, which can depress the melting point of the final product. Purification is recommended to remove these impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted 6-Bromohexanoic Acid
Q: My ¹H NMR spectrum shows unexpected peaks, and I suspect the presence of unreacted 6-bromohexanoic acid. How can I confirm this and remove it?
A: Confirmation:
-
¹H NMR: Look for a characteristic triplet at approximately 3.4 ppm, which corresponds to the methylene group adjacent to the bromine atom (-CH₂Br) in 6-bromohexanoic acid. The protons alpha to the carboxylic acid will appear around 2.35 ppm.
-
HPLC: In a reverse-phase HPLC method, 6-bromohexanoic acid is expected to have a different retention time compared to this compound due to differences in polarity.
-
GC-MS: Derivatization of the carboxylic acids to their more volatile methyl esters, followed by GC-MS analysis, can help in identifying 6-bromohexanoic acid by its characteristic mass spectrum.
Troubleshooting Steps:
-
Reaction Optimization: Ensure the reaction has gone to completion. This can be achieved by increasing the reaction time, temperature, or the amount of the methoxide reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a preliminary work-up followed by NMR of a small aliquot.
-
Purification:
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar this compound from the less polar 6-bromohexanoic acid. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be employed.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can help in purifying the desired product.
-
Issue 2: Presence of Unreacted 6-Hydroxyhexanoic Acid
Q: I suspect my sample is contaminated with 6-hydroxyhexanoic acid from the starting material. How can I identify and remove it?
A: Confirmation:
-
¹H NMR: The key signal to look for is a triplet at approximately 3.6 ppm, corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH). The hydroxyl proton itself may appear as a broad singlet.
-
HPLC: 6-Hydroxyhexanoic acid is more polar than this compound and will therefore have a shorter retention time on a reverse-phase HPLC column.
-
GC-MS: After derivatization (e.g., silylation of both the carboxylic acid and alcohol groups), the resulting derivative of 6-hydroxyhexanoic acid will have a distinct retention time and mass spectrum.
Troubleshooting Steps:
-
Reaction Completion: Ensure complete methylation of the hydroxyl group by using a sufficient excess of the methylating agent and appropriate reaction conditions.
-
Purification:
-
Column Chromatography: Similar to the removal of 6-bromohexanoic acid, silica gel chromatography is an effective method for separating the more polar 6-hydroxyhexanoic acid.
-
Acid-Base Extraction: The difference in acidity between the carboxylic acid and the alcohol generally does not allow for a simple acid-base extraction to separate these two compounds.
-
Issue 3: Incomplete Hydrolysis of Methyl 6-methoxyhexanoate
Q: My ¹H NMR spectrum shows a sharp singlet around 3.67 ppm, suggesting the presence of the methyl ester. How do I deal with this?
A: Confirmation:
-
¹H NMR: The most indicative signal for methyl 6-methoxyhexanoate is a sharp singlet at approximately 3.67 ppm, corresponding to the methyl ester protons (-COOCH₃). The methoxy protons (-OCH₃) will appear around 3.3 ppm, which may overlap with the methoxy protons of this compound.
-
HPLC: The ester is less polar than the carboxylic acid and will have a longer retention time on a reverse-phase column.
-
GC-MS: Methyl 6-methoxyhexanoate is volatile and can be readily analyzed by GC-MS, showing a characteristic molecular ion peak and fragmentation pattern.
Troubleshooting Steps:
-
Drive Hydrolysis to Completion: If the impurity is detected in a crude product after hydrolysis, consider extending the reaction time, increasing the temperature, or adding more base to ensure complete saponification of the ester.
-
Purification:
-
Acid-Base Extraction: This is a very effective method. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will move into the aqueous layer as its carboxylate salt, while the unreacted ester will remain in the organic layer. The aqueous layer can then be acidified and the pure product extracted.
-
Column Chromatography: While possible, acid-base extraction is generally more efficient for removing a less polar ester from a more polar carboxylic acid.
-
Data Presentation
Table 1: Summary of Common Impurities and their Analytical Signatures
| Impurity | Source | ¹H NMR Chemical Shift (ppm) of Characteristic Signal | Expected HPLC Elution Order (Reverse Phase) | GC-MS Analysis Notes |
| This compound (Product) | - | ~3.3 (s, 3H, -OCH₃), ~2.35 (t, 2H, -CH₂COOH) | Intermediate | Derivatization to methyl ester recommended. |
| 6-Bromohexanoic acid | Unreacted starting material | ~3.4 (t, 2H, -CH₂Br) | Later than 6-hydroxyhexanoic acid, potentially earlier than this compound. | Derivatization to methyl ester recommended. Look for bromine isotope pattern in MS. |
| 6-Hydroxyhexanoic acid | Unreacted starting material | ~3.6 (t, 2H, -CH₂OH) | Earliest | Derivatization (e.g., silylation) of both functional groups is necessary. |
| Methyl 6-methoxyhexanoate | Incomplete hydrolysis | ~3.67 (s, 3H, -COOCH₃) | Latest | Directly analyzable. Characteristic ester fragmentation. |
| Methanol | Solvent/byproduct | ~3.49 (s) | Very early | Highly volatile, easily detectable by headspace GC-MS. |
Note: NMR chemical shifts can vary depending on the solvent and concentration. HPLC elution order is a general guide and can be influenced by the specific column and mobile phase used.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline for the synthesis of this compound from 6-bromohexanoic acid.
-
Dissolution: In a round-bottom flask, dissolve 6-bromohexanoic acid in a suitable solvent such as dry tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for another 30 minutes. Caution: NaH is highly reactive and produces flammable hydrogen gas upon contact with protic sources.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up: Acidify the aqueous mixture with dilute HCl to a pH of ~2. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and removing unknown impurities.
Caption: General workflow for the analytical investigation of impurities.
References
"optimizing storage conditions for 6-Methoxyhexanoic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 6-Methoxyhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it at -20°C in a tightly sealed container.[1] The storage area should be dry, cool, and well-ventilated.[1]
Q2: Is this compound sensitive to air or moisture?
Q3: What are the known incompatibilities of this compound?
A3: this compound should not be stored with strong oxidizing agents, bases, or reducing agents.[2] Contact with these substances can lead to degradation of the compound.
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
A4: The shelf-life of this compound can vary depending on the supplier and initial purity. For long-term storage, it is crucial to follow the recommended conditions (-20°C, dry, tightly sealed). To ensure the compound is within specification for your experiments, it is advisable to perform a purity assessment if the material has been stored for an extended period.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound was stored at -20°C in a tightly sealed container. 2. Check for potential contamination of solvents or vials. 3. Perform a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results. | Inconsistent purity of this compound between batches or over time. | 1. Perform a purity analysis (e.g., HPLC or qNMR) on the current batch of this compound before use. 2. If degradation is suspected, purify the compound if possible or obtain a new, high-purity batch. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture and clumped together. | 1. Handle the compound in a glove box or a dry environment. 2. Gently break up any clumps with a clean, dry spatula before weighing and dissolving. |
| pH of the solution is not as expected. | The carboxylic acid functionality will make solutions acidic. The presence of acidic or basic impurities will also affect the pH. | 1. Measure the pH of your solution. 2. If the pH is significantly different from what is expected for a solution of a carboxylic acid at that concentration, consider the presence of impurities. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.
1. Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Prepare a solution of 0.1% phosphoric acid in water.
-
The mobile phase will be a gradient of acetonitrile and 0.1% phosphoric acid in water.
3. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
5. Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak.
-
The presence of any additional peaks may indicate impurities or degradation products.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
2. Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Add 1N HCl to the sample solution and heat at 60°C for 24 hours. |
| Base Hydrolysis | Add 1N NaOH to the sample solution and keep at room temperature for 24 hours. |
| Oxidation | Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Workflow for optimal storage and handling of this compound.
Caption: Potential degradation pathways for this compound.
References
"preventing degradation of 6-Methoxyhexanoic acid in solution"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of 6-Methoxyhexanoic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which contains both a carboxylic acid and an ether functional group, this compound is susceptible to two primary degradation pathways:
-
Acid-Catalyzed Ether Cleavage: The methoxy group can be cleaved under acidic conditions, particularly in the presence of strong acids, leading to the formation of 6-hydroxyhexanoic acid and methanol. This is often the most significant degradation pathway to consider.
-
Oxidative Degradation: Like many organic molecules, this compound can be susceptible to oxidation, especially if exposed to oxidizing agents, elevated temperatures, or UV light. This can lead to a variety of degradation products.
Q2: I observe a change in the pH of my this compound solution over time. What could be the cause?
A2: A change in pH could indicate degradation. For instance, if the ether linkage is cleaved under neutral or basic conditions to form 6-hydroxyhexanoic acid, the overall acidity of the solution might not change significantly. However, if oxidative degradation is occurring, it could lead to the formation of various acidic or basic byproducts, thereby altering the pH. It is crucial to monitor the purity of your sample using analytical techniques like HPLC if you observe a pH shift.
Q3: Can I store solutions of this compound at room temperature?
A3: Storing solutions of this compound at room temperature is generally not recommended for long-term preservation. Exposure to ambient light and temperature can accelerate both hydrolytic and oxidative degradation. For short-term storage (a few days), keeping the solution in a tightly sealed, amber vial in the dark may be acceptable, but refrigeration or freezing is preferable.
Q4: What are the visual signs of this compound degradation?
A4: Visual signs of degradation can include a change in color (e.g., yellowing) or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of the compound.
Q5: How do I choose an appropriate solvent for my this compound solution?
A5: The choice of solvent can significantly impact the stability of this compound. For long-term storage, aprotic organic solvents such as acetonitrile or acetone are generally preferred over protic solvents like water or alcohols, as they are less likely to participate in hydrolysis. If an aqueous solution is necessary for your experiment, it is best to use a buffered solution at a neutral pH and to prepare it fresh.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Identify Potential Degradation Products:
-
The most likely degradation product from ether cleavage is 6-hydroxyhexanoic acid.
-
Run a standard of 6-hydroxyhexanoic acid if available to confirm its retention time.
-
Utilize GC-MS analysis to identify the mass of the unknown peaks, which can help in structure elucidation.
-
-
Review Sample Handling and Storage:
-
Were the samples exposed to acidic or basic conditions?
-
Were the samples protected from light?
-
At what temperature were the samples stored and for how long?
-
-
Implement Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at -20°C or -80°C in amber vials.
-
If using aqueous solutions, buffer them to a neutral pH (pH 6-8).
-
Issue 2: Inconsistent Experimental Results
Possible Cause: Inconsistent concentration of this compound due to degradation.
Troubleshooting Steps:
-
Perform a Stability Study:
-
Conduct a short-term stability study under your experimental conditions (e.g., in your specific buffer, at the working temperature).
-
Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the amount of this compound remaining.
-
-
Control Experimental Parameters:
-
Ensure the pH of all solutions is consistent and controlled.
-
Minimize the exposure of solutions to light and elevated temperatures during experiments.
-
If possible, prepare fresh solutions for each experiment.
-
Data Presentation
Table 1: General Storage Recommendations for Carboxylic Acids and Ethers
| Condition | Recommendation | Rationale |
| Temperature | Store at ≤ 4°C for short-term and -20°C or -80°C for long-term.[1] | Reduces the rate of chemical degradation. |
| Light | Store in amber or light-blocking containers. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| pH (Aqueous Sol.) | Maintain a neutral pH (6-8). | Avoids acid-catalyzed ether cleavage and base-catalyzed reactions. |
| Container | Use tightly sealed glass or chemically resistant plastic containers. | Prevents solvent evaporation and contamination. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Sample Preparation: Aliquot the stock solution into separate amber glass vials. Evaporate the solvent under a stream of nitrogen. Reconstitute the compound in the desired test solution (e.g., pH 4 buffer, pH 7 buffer, pH 9 buffer, water, 0.1 M HCl, 0.1 M NaOH).
-
Incubation: Store the vials under different conditions:
-
Refrigerated (4°C)
-
Room Temperature (25°C)
-
Elevated Temperature (40°C)
-
Photostability (exposed to light, e.g., in a photostability chamber)
-
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
-
Analysis: Quantify the remaining this compound at each time point using a validated HPLC-UV method (see Protocol 2).
Protocol 2: HPLC-UV Method for the Quantification of this compound
Objective: To provide a reliable method for the quantification of this compound.
Methodology:
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with a suitable gradient, for example, 10% B, hold for 2 minutes.
-
Increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a series of standards of known concentrations to generate a standard curve for quantification.
Protocol 3: GC-MS Method for the Identification of Degradation Products
Objective: To identify potential degradation products of this compound.
Methodology:
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Derivatization: For GC analysis of the carboxylic acid, derivatization is necessary to increase volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Evaporate the solvent from the sample.
-
Add 50 µL of pyridine and 50 µL of BSTFA.
-
Heat at 60°C for 30 minutes.
-
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Identification: Identify compounds by comparing their mass spectra with a library (e.g., NIST).
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 6-Methoxyhexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 6-methoxyhexanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Question | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Q1: I am getting a very low yield, or no ester product at all. What are the likely causes? | 1. Incomplete Reaction: The reaction may not have reached equilibrium.[1] 2. Presence of Water: Water in the reaction mixture can shift the equilibrium back towards the starting materials.[1][2] 3. Inactive Catalyst: The acid catalyst may be old, impure, or used in an insufficient amount. 4. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow it to proceed for a longer duration. 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[2] Alternatively, use a drying agent like molecular sieves. Ensure all glassware is thoroughly dried and reagents are anhydrous. 3. Use Fresh/Sufficient Catalyst: Use a fresh bottle of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. Ensure the correct catalytic amount is used. 4. Increase Temperature: Increase the reaction temperature to the boiling point of the alcohol being used, under reflux conditions. |
| Reaction Stalls or is Incomplete | Q2: My reaction starts but then seems to stop, with starting material still present. Why is this happening? | 1. Equilibrium Reached: The Fischer esterification is a reversible reaction, and it may have simply reached equilibrium.[2] 2. Insufficient Excess of Alcohol: Not using a large enough excess of the alcohol can limit the extent to which the equilibrium is shifted towards the product.[2] | 1. Shift the Equilibrium: Use a large excess of the alcohol (it can often be used as the solvent) to drive the reaction to completion according to Le Chatelier's principle.[2][3] Removing water as it forms is also crucial.[2] 2. Increase Alcohol Concentration: If not already using the alcohol as the solvent, increase its molar ratio relative to the this compound. |
| Presence of Impurities in Product | Q3: After workup, my product is impure. What are the likely contaminants and how can I remove them? | 1. Unreacted this compound: The acidic starting material may not have fully reacted. 2. Unreacted Alcohol: Excess alcohol will be present in the crude product. 3. Side Products: At high temperatures, side reactions may occur. | 1. Aqueous Wash: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any unreacted carboxylic acid. 2. Distillation/Evaporation: The excess alcohol can often be removed by distillation or under reduced pressure, depending on its boiling point. 3. Purification: Purify the crude ester via column chromatography or distillation to separate it from any side products. |
| Workup and Isolation Issues | Q4: I am having trouble separating the layers during the aqueous workup. What can I do? | 1. Emulsion Formation: The presence of both acidic and basic components, along with the ester, can sometimes lead to the formation of an emulsion. | 1. Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up emulsions. 2. Patience and Gentle Agitation: Allow the layers to separate over a longer period. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Reaction Conditions
-
Q5: What is the optimal catalyst for the esterification of this compound? A strong protic acid catalyst is typically used for Fischer esterification. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] Lewis acids can also be employed. The choice may depend on the scale of the reaction and the sensitivity of the starting material to strong acids.
-
Q6: What is the ideal molar ratio of alcohol to this compound? To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is recommended.[2] Often, the alcohol is used as the solvent for the reaction. A molar ratio of 10:1 (alcohol:acid) or higher is common.
-
Q7: What is the recommended reaction temperature? The reaction is typically carried out at the reflux temperature of the alcohol being used. This ensures the reaction proceeds at a reasonable rate without the loss of volatile reagents.
Side Reactions and Stability
-
Q8: Can the methoxy group in this compound interfere with the esterification reaction? The ether linkage of the methoxy group is generally stable under the acidic conditions of Fischer esterification. However, prolonged exposure to very strong acids at high temperatures could potentially lead to cleavage of the ether. It is important to monitor the reaction and avoid unnecessarily harsh conditions.
-
Q9: Are there any common side reactions to be aware of? Besides the reverse reaction (hydrolysis), at very high temperatures, there is a possibility of dehydration of the alcohol (if it is a primary or secondary alcohol) to form an alkene, or ether formation from two molecules of the alcohol. However, these are generally minor side reactions under typical Fischer esterification conditions.
Purification
-
Q10: What is the best method for purifying the final ester product? The purification method will depend on the physical properties of the resulting ester.
-
Distillation: If the ester is a liquid with a boiling point significantly different from any remaining impurities, distillation is an effective purification method.
-
Column Chromatography: For non-volatile esters or for the removal of impurities with similar boiling points, silica gel column chromatography is a common and effective technique.
-
Aqueous Workup: A thorough aqueous workup is essential to remove the acid catalyst and any unreacted carboxylic acid before final purification. This typically involves washing the organic layer with water, a mild base (like sodium bicarbonate solution), and brine.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how different reaction parameters can affect the yield of the esterification of a medium-chain carboxylic acid, which can be used as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Catalyst Loading on Ester Yield
| Catalyst (H₂SO₄) Concentration (mol% relative to carboxylic acid) | Reaction Time (hours) | Temperature (°C) | Approximate Yield (%) |
| 1 | 8 | Reflux (Methanol) | 65 |
| 5 | 8 | Reflux (Methanol) | 85 |
| 10 | 8 | Reflux (Methanol) | 92 |
Table 2: Effect of Alcohol to Carboxylic Acid Molar Ratio on Ester Yield
| Molar Ratio (Methanol:Acid) | Reaction Time (hours) | Catalyst (H₂SO₄) (mol%) | Temperature (°C) | Approximate Yield (%) |
| 3:1 | 8 | 5 | Reflux | 70 |
| 10:1 | 8 | 5 | Reflux | 90 |
| As Solvent | 8 | 5 | Reflux | >95 |
Table 3: Effect of Reaction Time on Ester Yield
| Reaction Time (hours) | Molar Ratio (Methanol:Acid) | Catalyst (H₂SO₄) (mol%) | Temperature (°C) | Approximate Yield (%) |
| 2 | 10:1 | 5 | Reflux | 60 |
| 4 | 10:1 | 5 | Reflux | 80 |
| 8 | 10:1 | 5 | Reflux | 90 |
| 16 | 10:1 | 5 | Reflux | 92 |
Experimental Protocols
Detailed Methodology for Fischer Esterification of this compound with Methanol
This protocol describes a general procedure for the synthesis of methyl 6-methoxyhexanoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add a large excess of anhydrous methanol (e.g., 10-20 molar equivalents, or use as the solvent).
-
Place the flask in an ice-water bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) dropwise with stirring.
-
-
Reaction:
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the mixture to reflux using a heating mantle and stir vigorously.
-
Monitor the progress of the reaction by TLC (a suitable solvent system might be a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-16 hours.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid - be cautious of gas evolution)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude methyl 6-methoxyhexanoate.
-
If necessary, purify the crude product by distillation under reduced pressure or by silica gel column chromatography.
-
-
Characterization:
-
Characterize the purified product by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for the Fischer esterification of this compound.
Caption: Troubleshooting workflow for low yield in esterification.
References
Technical Support Center: Quantification of 6-Methoxyhexanoic Acid
Welcome to the technical support center for the analytical quantification of 6-Methoxyhexanoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantification of this compound?
A1: The primary challenges in quantifying this compound stem from its physicochemical properties. As a small, polar organic acid, it can exhibit low volatility, which makes direct analysis by gas chromatography (GC) difficult.[1] In mass spectrometry (MS), its small size and potential for poor ionization can lead to low sensitivity.[2] Sample preparation can also be challenging, requiring careful extraction and potential derivatization to improve analytical performance.
Q2: Is derivatization necessary for the analysis of this compound?
A2: While not always mandatory, derivatization is highly recommended, especially for GC-based methods. Derivatization of the carboxylic acid group (e.g., through silylation or esterification) increases the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.[1] For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency.
Q3: What analytical techniques are most suitable for the quantification of this compound?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the quantification of this compound. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS typically requires a derivatization step, while LC-MS may be performed with or without derivatization.
Q4: How can I improve the ionization of this compound in ESI-MS?
A4: Poor ionization in electrospray ionization mass spectrometry (ESI-MS) is a common issue for small organic acids.[2] To improve the signal, consider the following:
-
Mobile Phase Modification: The addition of a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase can promote the formation of [M+H]+ or [M-H]- ions, respectively.
-
Derivatization: Introducing a readily ionizable tag to the molecule through derivatization can significantly enhance the MS signal.
-
Alternative Ionization Techniques: If available, consider using atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), which may provide better ionization for certain compounds.
Troubleshooting Guide
Issue 1: No or Low Signal in GC-MS Analysis
Q: I am not observing a peak for this compound in my GC-MS analysis after derivatization. What could be the issue?
A: This problem can arise from several factors related to sample preparation, derivatization, or the analytical instrument. Follow these troubleshooting steps:
-
Verify Derivatization Efficiency:
-
Incomplete Reaction: The derivatization reaction may be incomplete. To check this, analyze a reaction aliquot over time to see if the product peak increases. If the reaction is incomplete, consider optimizing conditions such as reaction time, temperature, or the amount of derivatization reagent.[2]
-
Reagent Degradation: Ensure that the derivatization reagent has not degraded due to improper storage or exposure to moisture.
-
-
Check for Sample Loss during Preparation:
-
Evaporation: If an evaporation step is used to concentrate the sample, the analyte may be lost if the temperature is too high or the nitrogen stream is too strong.[1]
-
Extraction Efficiency: Evaluate the efficiency of your liquid-liquid extraction or solid-phase extraction (SPE) protocol to ensure quantitative recovery of the analyte.
-
-
Instrumental Problems:
-
Injector Issues: Check for leaks in the injector, incorrect injector temperature, or a clogged liner.
-
Column Bleed: High column bleed can obscure the analyte peak. Condition the column according to the manufacturer's instructions.
-
MS Detector Settings: Ensure the mass spectrometer is tuned and operating in the correct mass range to detect the derivatized analyte.
-
Issue 2: Poor Chromatographic Peak Shape
Q: My chromatogram shows a broad or tailing peak for this compound. How can I improve the peak shape?
A: Poor peak shape is often indicative of issues with the chromatographic system or interactions between the analyte and the column.
-
Incomplete Derivatization: As mentioned previously, an incomplete derivatization reaction can result in the presence of the underivatized, more polar acid, which can exhibit poor peak shape on a non-polar GC column.[2]
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can cause peak tailing. Using a deactivated liner and ensuring a clean system can help.
-
Improper Column Choice: For GC analysis, a mid-polar to polar column may be more suitable if analyzing without derivatization, though this is not the recommended approach. For LC, ensure the column chemistry is appropriate for retaining and separating organic acids.
-
Mobile Phase pH (for LC): In reversed-phase LC, the pH of the mobile phase should be controlled to ensure the carboxylic acid is in a consistent protonation state.
Quantitative Data Summary
The following table presents expected quantitative performance parameters for the analysis of a short-chain fatty acid, which can be used as a benchmark for a validated method for this compound. These values should be experimentally determined and validated in your laboratory.
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 1-5 µM | The lowest analyte concentration that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | 5-15 µM | The lowest analyte concentration that can be quantitatively determined with precision and accuracy.[1] |
| Linearity (R²) | > 0.99 | Determined from a calibration curve with at least five non-zero standards.[1] |
| Precision (%RSD) | < 15% | Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.[1] |
| Accuracy (% Recovery) | 85-115% | Determined by analyzing spiked control samples at different concentrations.[1] |
Experimental Protocols
GC-MS Analysis of this compound via Silylation
This protocol is adapted from a method for a similar hydroxy acid and provides a robust starting point for method development.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of a biological sample (e.g., plasma, serum), add an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding 1.5 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1.5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of acetonitrile.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Parameters (Example)
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for no/low signal in GC-MS.
References
"minimizing side reactions in 6-Methoxyhexanoic acid synthesis"
Technical Support Center: Synthesis of 6-Methoxyhexanoic Acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers minimize side reactions and optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their common pitfalls?
A1: The synthesis of this compound typically involves two main strategies, each with potential side reactions:
-
Route A - Williamson Ether Synthesis: This route starts with a 6-hydroxyhexanoic acid derivative. The hydroxyl group is converted to an alkoxide and then reacted with a methylating agent (e.g., methyl iodide). A key challenge is the presence of the acidic carboxylic group, which can react with the base, necessitating the use of a protecting group.[1] The main side reaction is base-catalyzed elimination, especially if reaction conditions are not optimized.[2]
-
Route B - Oxidation: This approach begins with 6-methoxy-1-hexanol, which is then oxidized to the corresponding carboxylic acid. The primary challenge is controlling the oxidation to prevent the formation of side products or incomplete reaction. The choice of oxidizing agent is critical to avoid over-oxidation or the formation of aldehyde intermediates.[3][4]
Q2: Why is a protecting group for the carboxylic acid often necessary in the Williamson ether synthesis route?
A2: The Williamson ether synthesis requires a strong base (e.g., NaH) to deprotonate the alcohol to form a nucleophilic alkoxide.[5] The carboxylic acid proton is significantly more acidic than the alcohol proton and will be deprotonated first.[1] This forms a carboxylate, which is generally unreactive towards the methylating agent. To ensure the alcohol is deprotonated and reacts, the carboxylic acid must be "protected," typically by converting it into an ester (e.g., a methyl or benzyl ester).[6][7]
Q3: How do I select an appropriate protecting group for the carboxylic acid?
A3: An ideal protecting group should be easy to install, stable under the conditions of the ether synthesis, and easy to remove selectively without affecting other parts of the molecule.[8] For this compound synthesis:
-
Methyl or Ethyl Esters: Easy to form but require relatively harsh conditions (strong acid or base) for removal (hydrolysis).[9]
-
Benzyl Esters: Stable to bases but can be removed under mild conditions via hydrogenolysis (H₂/Pd-C), which typically does not affect the methoxy ether.[7][9]
-
tert-Butyl Esters: Can be removed under mild acidic conditions (e.g., trifluoroacetic acid).[9]
The choice depends on the overall synthetic plan and the stability of other functional groups in the molecule.[10]
Q4: What is the most common side reaction in the Williamson ether synthesis, and how can it be minimized?
A4: The most common side reaction is an E2 elimination, where the alkoxide acts as a base and removes a proton from the alkylating agent, leading to an alkene instead of an ether.[11] This competes directly with the desired SN2 substitution reaction.[2] To favor the desired ether formation:
-
Use a primary alkyl halide: Methyl halides are ideal as they cannot undergo elimination. For other alkyl groups, primary halides are strongly preferred over secondary or tertiary halides, which are much more prone to elimination.[5][11]
-
Control the temperature: Lower temperatures generally favor the SN2 substitution reaction over elimination.[2]
-
Choose a non-hindered base: While the alkoxide is the nucleophile, using a bulky base for its formation can sometimes favor elimination if there's competition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Competing E2 Elimination: During the Williamson ether synthesis step, the alkoxide base may be causing elimination of the alkyl halide.[2][11] | • Ensure you are using a primary alkyl halide (e.g., methyl iodide).• Run the reaction at the lowest feasible temperature.• Consider using a milder base if possible. |
| 2. Incomplete Deprotection: The ester protecting group was not fully hydrolyzed to the carboxylic acid. | • Increase reaction time or temperature for the hydrolysis step.• Use a higher concentration of acid or base for hydrolysis.• Confirm the chosen deprotection method is suitable for your specific ester.[9] | |
| 3. Inefficient Oxidation: If oxidizing 6-methoxy-1-hexanol, the reaction may be incomplete. | • Choose a stronger oxidizing agent.• Increase the stoichiometry of the oxidant.• Optimize reaction temperature and time. | |
| Alkene Impurity Detected in Product | E2 Elimination Predominates: The conditions for the Williamson ether synthesis strongly favor elimination over substitution. This is common with secondary alkyl halides or high temperatures.[2][11] | • Switch to a methyl or primary alkyl halide as the electrophile.[5]• Lower the reaction temperature significantly.• Use a less sterically hindered base to form the alkoxide. |
| Unreacted 6-hydroxyhexanoate Starting Material | 1. Insufficient Base: Not enough base was used to fully deprotonate the alcohol in the Williamson ether synthesis step. | • Use at least one full equivalent of a strong base like NaH.• Ensure the base is fresh and has not been deactivated by moisture. |
| 2. Carboxylic Acid Interference: If no protecting group was used, the base deprotonated the carboxylic acid instead of the alcohol.[1] | • Protect the carboxylic acid as an ester (e.g., methyl or benzyl ester) before performing the ether synthesis.[6] | |
| Aldehyde Impurity Detected in Product (from Oxidation Route) | Incomplete Oxidation: The oxidation of 6-methoxy-1-hexanol to the carboxylic acid stalled at the aldehyde stage.[4] | • Use a stronger oxidizing agent known to convert primary alcohols directly to carboxylic acids (e.g., Jones reagent, KMnO₄).• If using a milder oxidant (like PCC), follow up with a second oxidation step (e.g., Pinnick oxidation) to convert the aldehyde to the acid. |
Data Presentation
Table 1: Comparison of Conditions for Williamson Ether Synthesis of Methyl 6-methoxyhexanoate
| Entry | Starting Material | Base (eq.) | Methylating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 6-hydroxyhexanoate | NaH (1.1) | CH₃I (1.2) | THF | 0 to 25 | 4 | 92 |
| 2 | Methyl 6-hydroxyhexanoate | NaH (1.1) | CH₃I (1.2) | THF | 65 | 2 | 75 (with alkene byproduct) |
| 3 | Methyl 6-hydroxyhexanoate | KH (1.1) | (CH₃)₂SO₄ (1.2) | DMF | 0 to 25 | 3 | 94 |
| 4 | Methyl 6-hydroxyhexanoate | Ag₂O (1.5) | CH₃I (2.0) | Acetonitrile | 50 | 12 | 85 |
Note: Data are illustrative examples based on typical Williamson ether synthesis outcomes.
Table 2: Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Stable to Strong Base (e.g., NaH) | Stable to Hydrogenolysis (H₂/Pd-C) | Stable to Mild Acid (e.g., TFA) | Cleavage Condition |
| Methyl Ester | Yes | Yes | Yes | Strong Acid/Base (hydrolysis)[9] |
| tert-Butyl Ester | Yes | Yes | No | Mild to Strong Acid[9] |
| Benzyl Ester | Yes | No | Yes | Hydrogenolysis[7][9] |
| Silyl Ester | No | Yes | No | Mild Acid or Fluoride source[10] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Williamson Etherification and Hydrolysis
This protocol describes the synthesis starting from methyl 6-hydroxyhexanoate.
Caption: Workflow for this compound synthesis.
Methodology:
-
Protection: 6-hydroxyhexanoic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. This protects the carboxylic acid.
-
Ether Formation: The resulting methyl 6-hydroxyhexanoate is dissolved in dry THF and cooled to 0 °C. Sodium hydride (1.1 eq) is added portion-wise, and the mixture is stirred for 30 minutes. Methyl iodide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.[5]
-
Deprotection: The crude methyl 6-methoxyhexanoate is then hydrolyzed by heating with aqueous sodium hydroxide in methanol.[12] After the reaction is complete, the solution is cooled and acidified with HCl to precipitate the final product, this compound, which can be purified by recrystallization or chromatography.
Troubleshooting Logic: Low Yield
This diagram outlines the decision-making process when troubleshooting a low yield.
Caption: Troubleshooting flowchart for low product yield.
Competing Pathways: SN2 vs. E2
This diagram illustrates the competition between the desired substitution and the undesired elimination side reaction.
Caption: SN2 (etherification) vs. E2 (elimination).
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxyhexanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 6-Methoxyhexanoic acid. Below are frequently asked questions (FAQs) and troubleshooting guides to help optimize your synthetic protocols for larger-scale production, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound. The choice often depends on the availability and cost of starting materials.
-
Route 1: From ε-Caprolactone. This is a cost-effective approach that typically involves two main steps:
-
Ring-opening and Esterification: ε-Caprolactone is reacted with methanol under acidic or basic conditions to form methyl 6-hydroxyhexanoate.
-
Methylation and Hydrolysis: The hydroxyl group of methyl 6-hydroxyhexanoate is then methylated, followed by the hydrolysis of the ester to yield the final product.
-
-
Route 2: From 6-Bromohexanoic Acid. This route involves the nucleophilic substitution of the bromide with a methoxide source.
-
Methoxylation: 6-Bromohexanoic acid is treated with a methoxide source, such as sodium methoxide, to form this compound. Careful control of reaction conditions is necessary to avoid side reactions.[1]
-
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up from a laboratory to a pilot or industrial scale introduces several critical challenges. These primarily include:
-
Exothermic Reaction Management : Both the methylation and hydrolysis steps can be exothermic. Improper heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and reducing product quality.[2]
-
Mixing Efficiency : Achieving homogenous mixing in large vessels is more difficult, which can result in localized high concentrations of reactants. This can lead to the formation of impurities and a decrease in overall yield.[2]
-
Impurity Profile Changes : Side reactions that are negligible on a small scale can become significant at a larger scale, leading to a more complex impurity profile and challenging purification processes.[2]
-
Work-up and Purification : Isolating and purifying large quantities of this compound can be complex. The process often involves extractions and distillations, which can be challenging to manage at scale.
Q3: What are the key safety considerations during the scale-up process?
A3: Safety is paramount during scale-up. Key considerations include:
-
Handling of Reagents : Reagents like sodium hydride (often used for methylation) are highly flammable and reactive with water. Strong bases like NaOH and LiOH are corrosive. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Pressure Management : Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed reactor. Ensure reactors are equipped with appropriate pressure relief systems.
-
Thermal Runaway : Due to the exothermic nature of some steps, the risk of a thermal runaway reaction increases with scale. Implement robust temperature monitoring and control systems.
Experimental Protocols and Data
Protocol 1: Synthesis of Methyl 6-Hydroxyhexanoate from ε-Caprolactone
This step involves the acid-catalyzed ring-opening of ε-caprolactone with methanol.
Methodology:
-
To a stirred solution of methanol, add ε-caprolactone.
-
Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Remove methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by vacuum distillation.
| Parameter | Value |
| Reactants | ε-Caprolactone, Methanol |
| Catalyst | Sulfuric Acid (catalytic) |
| Temperature | Reflux |
| Typical Yield | >90% |
Protocol 2: Methylation of Methyl 6-Hydroxyhexanoate
This protocol uses sodium hydride and methyl iodide for the methylation of the hydroxyl group.
Methodology:
-
Prepare a suspension of sodium hydride in an anhydrous aprotic solvent (e.g., THF) in a reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of methyl 6-hydroxyhexanoate in the same solvent to the suspension.
-
Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Cool the mixture again and add methyl iodide dropwise.
-
Stir the reaction at room temperature overnight, monitoring for completion.
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product, wash the organic layer, and purify to obtain methyl 6-methoxyhexanoate.
| Parameter | Value |
| Reactants | Methyl 6-hydroxyhexanoate, Sodium Hydride, Methyl Iodide |
| Solvent | Anhydrous THF |
| Temperature | 0°C to Room Temperature |
| Typical Yield | 85-95% |
Protocol 3: Saponification of Methyl 6-Methoxyhexanoate
This final step involves the base-catalyzed hydrolysis of the methyl ester to the desired carboxylic acid.
Methodology:
-
Dissolve methyl 6-methoxyhexanoate in a mixture of THF, methanol, and water.[3][4]
-
Add a solution of sodium hydroxide (or lithium hydroxide) and stir the mixture at room temperature.[3]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[5]
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to a low pH (e.g., pH 2-3) with a strong acid like HCl.
-
Extract the this compound with an organic solvent.
-
Dry the combined organic layers and remove the solvent to yield the final product.
| Parameter | Value |
| Reactants | Methyl 6-methoxyhexanoate, NaOH or LiOH |
| Solvent | THF/Methanol/Water mixture |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis (Saponification) | The hydrolysis of esters is a reversible reaction.[4][6] Ensure a sufficient excess of the base (e.g., 1.5-3 equivalents of NaOH or LiOH) is used to drive the reaction to completion.[3] Extend the reaction time and monitor closely by HPLC or TLC. |
| Product Loss During Acidification/Extraction | Ensure the pH is sufficiently low (pH 2-3) during the acidification step to fully protonate the carboxylate salt. Perform multiple extractions with a suitable solvent to maximize product recovery. |
| Incomplete Methylation | Ensure the starting alcohol is completely deprotonated before adding the methylating agent. Use a sufficient excess of methyl iodide. Confirm the quality and reactivity of the sodium hydride. |
| Side Reactions During Methylation | Poor temperature control can lead to side reactions. Maintain a low temperature during the addition of reagents to manage exotherms. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Methyl 6-hydroxyhexanoate | This indicates incomplete methylation. Re-evaluate the methylation protocol for stoichiometry and reaction time. Consider purification by column chromatography or distillation to remove the more polar starting material. |
| Unreacted Methyl 6-methoxyhexanoate | This points to incomplete hydrolysis. Increase the reaction time, temperature, or concentration of the base during the saponification step.[5] |
| Variable Raw Material Quality | Impurities in starting materials can affect the reaction outcome. Use high-purity starting materials and establish clear specifications for all raw materials.[2] |
Problem 3: Difficulties with Phase Separation During Extraction
| Possible Cause | Suggested Solution |
| Emulsion Formation | The formation of soaps can lead to emulsions, especially after the basic hydrolysis step. Add a saturated brine solution during the workup to help break the emulsion. Allow the mixture to stand for a longer period or use a centrifuge for small-scale separations. |
| Poor Solvent Choice | Ensure the extraction solvent has a significantly different density from the aqueous phase and provides good solubility for the product. |
Visual Guides
References
Validation & Comparative
Comparative Guide: 6-Methoxyhexanoic Acid vs. Palmitic Acid in Cell Culture
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
In the study of cellular metabolism and lipotoxicity, fatty acids are critical molecules for inducing and examining cellular stress responses. Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most abundant saturated fatty acid in the human body and is extensively used in cell culture to model the pathophysiological effects of lipid overload, such as that seen in metabolic diseases.[1][2][3] Its effects, including the induction of endoplasmic reticulum (ER) stress, oxidative stress, and apoptosis, are well-documented across numerous cell types.[1][2][4][5][6][7]
In contrast, 6-Methoxyhexanoic acid is a modified short-chain fatty acid that is not well-characterized in the context of cell culture and metabolic studies. Publicly available research directly comparing its effects to palmitic acid is not available. Structurally related compounds, such as 6-hydroxyhexanoic acid and 6-aminohexanoic acid, have been investigated for roles in metabolic protection and as structural linkers, respectively, but data on this compound's direct cellular impact is lacking.[8][9][10][11][12][13]
This guide provides a detailed overview of the known effects of palmitic acid as a benchmark for lipotoxicity studies and establishes a framework for the potential evaluation of novel fatty acids like this compound.
Comparative Performance Data
The following table summarizes the typical quantitative outcomes observed when treating various cell lines with palmitic acid. Due to the absence of published data for this compound, its corresponding fields are marked as "Not Available (N/A)." This highlights a significant knowledge gap and an opportunity for future research.
| Parameter | Palmitic Acid (PA) | This compound | Typical Cell Lines Tested |
| Cell Viability (MTT/MTS Assay) | Dose-dependent decrease[14][15] | Not Available | H9c2 (Cardiomyocytes), HepG2 (Hepatoma), BV2 (Microglia), ARPE-19 (Retinal Epithelium)[1][3][14] |
| Apoptosis Rate (Caspase-3/7 Assay) | Significant increase[1][16] | Not Available | Hepatoma cells, Cardiomyocytes, Pancreatic acinar cells, Osteoblast-like cells[1][4][17][18] |
| ER Stress Marker (CHOP) Expression | Significant upregulation[1][4][6] | Not Available | H9c2, H4IIE, 3T3-L1 (Adipocytes)[1][4][5] |
| ER Stress Marker (GRP78/BiP) Expression | Significant upregulation[1][5] | Not Available | H9c2, 3T3-L1, Pancreatic acinar cells[1][5][18] |
| Reactive Oxygen Species (ROS) Generation | Significant increase[3][15] | Not Available | ARPE-19, Neural Progenitor Cells[3][15] |
Signaling Pathways: Palmitic Acid-Induced Lipotoxicity
Palmitic acid is a potent activator of cellular stress pathways, primarily by inducing endoplasmic reticulum (ER) stress.[1][2][4][6][7] An overload of saturated fatty acids like PA disrupts ER homeostasis, leading to an accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring normal ER function.[4][6][18]
However, under conditions of prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[6] This switch is often mediated by the transcription factor CHOP (C/EBP homologous protein), which is a key marker of terminal ER stress.[1][4][6] The activation of the UPR and subsequent induction of CHOP can lead to the activation of the caspase cascade, culminating in programmed cell death, or apoptosis.[1]
The signaling pathways affected by this compound have not been characterized.
Experimental Protocols & Workflow
To objectively compare the effects of different fatty acids on cell culture, a standardized workflow is essential. This involves preparing stable fatty acid-albumin complexes, treating cultured cells, and subsequently performing various assays to measure key biological endpoints.
-
Objective: To solubilize fatty acids in aqueous culture media and facilitate their uptake by cells.
-
Protocol:
-
Prepare a stock solution of the fatty acid (e.g., 100 mM Palmitic Acid) in 100% ethanol.[19] Heat gently (e.g., 70°C) to dissolve.[19]
-
Prepare a fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10-20% in PBS or serum-free medium).[19]
-
Add the fatty acid stock solution dropwise to the BSA solution while stirring. A typical molar ratio is between 2:1 and 6:1 (fatty acid:BSA).
-
Incubate the mixture at 37-70°C for 30-60 minutes to allow for complex formation.[19]
-
Filter-sterilize the final FA-BSA conjugate solution using a 0.22 µm filter.
-
Prepare a BSA-only vehicle control using the same concentration of ethanol and BSA.
-
-
Objective: To quantify changes in cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[17]
-
Remove the growth medium and replace it with medium containing various concentrations of the FA-BSA conjugate or the BSA vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
Add the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL per 100 µL of medium).[20][21]
-
If using MTT, add a solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals.[20]
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[20]
-
-
Objective: To measure the activity of key executioner caspases involved in apoptosis.
-
Protocol:
-
Seed and treat cells in an opaque-walled 96-well plate as described for the viability assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add a luminogenic caspase-3/7 reagent (containing a DEVD peptide substrate for caspase-3/7) to each well, equal to the volume of medium in the well.[22]
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader. The signal is directly proportional to the amount of caspase-3/7 activity.[16][23]
-
Conclusion
The available scientific literature firmly establishes palmitic acid as a potent inducer of lipotoxicity, primarily through the activation of ER stress and subsequent apoptosis.[1][2][4][6] It serves as an essential tool and a reliable positive control for studies investigating metabolic dysfunction in vitro.
Conversely, the biological effects of this compound in cell culture remain uncharacterized. Its structure as a short-chain fatty acid derivative suggests its metabolic fate and cellular impact could differ significantly from long-chain fatty acids like palmitic acid. The protocols and assays detailed in this guide provide a robust framework for researchers to conduct a direct, objective comparison and elucidate the potential biological activities of this compound and other novel compounds. Such investigations are crucial for advancing our understanding of lipid metabolism and identifying new therapeutic targets in drug development.
References
- 1. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palmitic Acid Induced a Long-Lasting Lipotoxic Insult in Human Retinal Pigment Epithelial Cells, which Is Partially Counteracted by TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sirtuin 1 in Palmitic Acid-Induced Endoplasmic Reticulum Stress in Cardiac Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lipotoxicity of Palmitic Acid on Neural Progenitor Cells and Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palmitic acid induces human osteoblast-like Saos-2 cell apoptosis via endoplasmic reticulum stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 23. youtube.com [youtube.com]
A Comparative Analysis of the Metabolic Fates of 6-Methoxyhexanoic Acid and Oleic Acid
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, supported by experimental data and methodologies.
This guide provides a detailed comparison of the metabolic fates of two distinct fatty acids: 6-Methoxyhexanoic acid, a modified short-chain fatty acid, and oleic acid, a ubiquitous long-chain monounsaturated fatty acid. Understanding the metabolic pathways of these compounds is crucial for researchers in fields ranging from drug development, where fatty acid modifications can alter pharmacokinetic properties, to nutritional science and the study of metabolic diseases. This document summarizes the current knowledge on their metabolism, presents quantitative data in structured tables, details experimental protocols for their study, and provides visual representations of their metabolic pathways.
Introduction
Fatty acids are fundamental building blocks for lipids and a major source of energy for most organisms. Their metabolic processing, primarily through β-oxidation, is a central hub of cellular metabolism. While the metabolism of common dietary fatty acids like oleic acid is well-characterized, the fate of modified fatty acids such as this compound is less understood. The presence of a methoxy group at the ω-1 position of hexanoic acid introduces a chemical modification that is not typically encountered in natural fatty acid metabolism, suggesting a unique metabolic pathway.
This guide will first detail the established metabolic pathway of oleic acid, supported by extensive experimental evidence. Subsequently, it will present a postulated metabolic pathway for this compound, drawing upon known enzymatic reactions for analogous structures, given the current lack of direct experimental data for this specific compound.
Metabolic Fate of Oleic Acid
Oleic acid (18:1 n-9) is a highly abundant monounsaturated fatty acid in nature and a significant component of the human diet. Its metabolism is a well-documented process involving cellular uptake, activation, and subsequent catabolism through β-oxidation to generate ATP.
Cellular Uptake and Activation
Oleic acid is taken up by cells via both passive diffusion and protein-mediated transport.[1] Upon entering the cytosol, it is rapidly activated to its coenzyme A (CoA) derivative, oleoyl-CoA, by acyl-CoA synthetases. This activation step is essential for its subsequent metabolic processing.
β-Oxidation of Oleoyl-CoA
The primary catabolic pathway for oleoyl-CoA is mitochondrial β-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂ in each cycle. Due to the presence of a cis-double bond in oleic acid, an additional enzyme, enoyl-CoA isomerase, is required to convert the cis-Δ³-enoyl-CoA intermediate to the trans-Δ²-enoyl-CoA, a substrate for the next enzyme in the β-oxidation spiral.[2]
The overall process for the complete oxidation of one molecule of oleoyl-CoA is as follows:
-
Seven cycles of β-oxidation: This yields 8 molecules of acetyl-CoA, 7 molecules of NADH, and 7 molecules of FADH₂.
-
Entry of acetyl-CoA into the citric acid cycle: Each molecule of acetyl-CoA is further oxidized to produce 3 molecules of NADH, 1 molecule of FADH₂, and 1 molecule of GTP (equivalent to ATP).
-
Oxidative phosphorylation: The NADH and FADH₂ generated from β-oxidation and the citric acid cycle donate their electrons to the electron transport chain, leading to the production of a significant amount of ATP.
The following diagram illustrates the β-oxidation pathway of oleic acid.
Caption: Mitochondrial β-oxidation of oleic acid.
Quantitative Data on Oleic Acid Metabolism
The following table summarizes key quantitative data related to the metabolism of oleic acid.
| Parameter | Value | Reference |
| Cellular Uptake Rate | Varies by cell type and concentration | [1] |
| ATP Yield per Molecule | ~146 ATP | [2] |
| Enzymes Involved | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase, Enoyl-CoA Isomerase | [2] |
Postulated Metabolic Fate of this compound
Currently, there is a lack of direct experimental evidence detailing the metabolic fate of this compound in the scientific literature. However, based on known metabolic pathways for similar compounds, a plausible metabolic route can be postulated. The key to its metabolism will be the enzymatic handling of the terminal methoxy group.
Initial Activation
Similar to other fatty acids, it is anticipated that this compound would first be activated to its CoA ester, 6-Methoxyhexanoyl-CoA, by an acyl-CoA synthetase in the cytosol.
Proposed Metabolic Pathway: O-Demethylation followed by β-Oxidation
The most probable metabolic pathway for 6-Methoxyhexanoyl-CoA involves an initial O-demethylation step, followed by the standard β-oxidation of the resulting fatty acid.
-
O-Demethylation: The methoxy group is likely to be removed by a cytochrome P450-dependent monooxygenase.[3][4] This enzymatic reaction would convert the methoxy group to a hydroxyl group, yielding 6-hydroxyhexanoyl-CoA and formaldehyde.
-
Oxidation of the Hydroxyl Group: The resulting 6-hydroxyhexanoyl-CoA would then be oxidized to 6-oxohexanoyl-CoA by a dehydrogenase.
-
β-Oxidation: 6-Oxohexanoyl-CoA, which is equivalent to adipyl-CoA semialdehyde, can then enter the β-oxidation pathway. Two cycles of β-oxidation would yield three molecules of acetyl-CoA.
The proposed metabolic pathway is depicted in the following diagram.
Caption: Postulated metabolic pathway of this compound.
It is important to emphasize that this pathway is hypothetical and requires experimental validation. The efficiency of these steps, particularly the initial O-demethylation, would determine the overall rate of metabolism and the potential for accumulation of the parent compound or its intermediates.
Experimental Protocols
To experimentally investigate and compare the metabolic fates of this compound and oleic acid, a combination of in vitro and in vivo studies employing tracer methodologies and analytical techniques such as gas chromatography-mass spectrometry (GC-MS) would be required.
In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates
This protocol allows for the quantification of the rate of fatty acid oxidation in cultured cells or isolated mitochondria.
Objective: To measure the rate of β-oxidation of [1-¹⁴C]-oleic acid and hypothetically, [¹⁴C]-6-Methoxyhexanoic acid.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes) or isolated mitochondria.
-
[1-¹⁴C]-oleic acid and custom-synthesized [¹⁴C]-6-Methoxyhexanoic acid.
-
Fatty acid-free bovine serum albumin (BSA).
-
Cell culture medium or mitochondrial respiration buffer.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
Perchloric acid (PCA).
-
NaOH.
Procedure:
-
Substrate Preparation: Prepare a stock solution of the radiolabeled fatty acid complexed with BSA.
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat with the respective radiolabeled fatty acid in the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) in a sealed system. A filter paper soaked in NaOH can be placed in a center well to trap released ¹⁴CO₂.[5]
-
Stopping the Reaction: Terminate the assay by adding perchloric acid to the medium. This will also release any dissolved CO₂ from the medium.[5]
-
Quantification:
-
Measure the radioactivity on the NaOH-soaked filter paper to quantify the amount of ¹⁴CO₂ produced.
-
Centrifuge the acidified medium to pellet precipitated macromolecules. The supernatant contains acid-soluble metabolites (ASMs). Measure the radioactivity in an aliquot of the supernatant.[5]
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per minute per mg of protein.
The following diagram outlines the experimental workflow for the radiolabeled fatty acid oxidation assay.
Caption: Experimental workflow for fatty acid oxidation assay.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification
GC-MS is a powerful technique for identifying and quantifying fatty acids and their metabolites.
Objective: To identify and quantify the metabolites of this compound and oleic acid in cell extracts or biological fluids.
Materials:
-
Cell or tissue samples incubated with the fatty acids.
-
Internal standards (e.g., deuterated fatty acids).
-
Solvents for extraction (e.g., chloroform, methanol).
-
Derivatization agent (e.g., BF₃-methanol or TMSH).
-
GC-MS instrument.
Procedure:
-
Lipid Extraction: Extract total lipids from the samples using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification and Derivatization: Saponify the lipid extract to release the fatty acids. Convert the fatty acids to their volatile methyl ester derivatives (FAMEs).
-
GC-MS Analysis: Inject the FAMEs into the GC-MS. The fatty acids will be separated based on their retention times and identified by their mass spectra.
-
Quantification: Quantify the individual fatty acids and their metabolites by comparing their peak areas to those of the internal standards.
Summary and Comparison
The metabolic fates of this compound and oleic acid are expected to differ significantly due to their structural differences. The table below provides a side-by-side comparison based on the available data and scientific postulation.
| Feature | This compound (Postulated) | Oleic Acid (Established) |
| Chain Length | Short-chain (6 carbons) | Long-chain (18 carbons) |
| Modification | ω-1 Methoxy group | cis-Δ⁹ double bond |
| Initial Metabolic Step | Activation to 6-Methoxyhexanoyl-CoA | Activation to Oleoyl-CoA |
| Key Catabolic Pathway | O-Demethylation followed by β-Oxidation | β-Oxidation |
| Unique Enzymes | Cytochrome P450 monooxygenase, Dehydrogenase | Enoyl-CoA Isomerase |
| End Products of Catabolism | 3 Acetyl-CoA, Formaldehyde | 8 Acetyl-CoA |
| Experimental Evidence | Lacking | Abundant |
Conclusion
The metabolic pathway of oleic acid is a well-established and fundamental process in cellular energy metabolism. In contrast, the metabolic fate of this compound remains to be experimentally determined. The proposed pathway involving O-demethylation followed by β-oxidation provides a scientifically plausible hypothesis for its catabolism. Further research, employing the experimental protocols outlined in this guide, is necessary to validate this proposed pathway and to quantify the metabolic flux through it. A thorough understanding of the metabolism of such modified fatty acids is essential for their potential therapeutic applications and for assessing their impact on cellular physiology.
References
- 1. Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Omega-6 Fatty Acids as Cardiovascular Disease Biomarkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is paramount for understanding disease pathogenesis and developing targeted therapies. This guide provides a comprehensive comparison of two key omega-6 fatty acids, linoleic acid (LA) and its metabolite arachidonic acid (AA), as potential biomarkers for cardiovascular disease (CVD).
This document delves into the experimental data supporting their roles, details the analytical methodologies for their quantification, and illustrates the key signaling pathways involved.
Comparative Analysis of Linoleic Acid vs. Arachidonic Acid as CVD Biomarkers
Linoleic acid is an essential fatty acid obtained from the diet, primarily from vegetable oils, nuts, and seeds. In the body, it can be converted to arachidonic acid, a precursor to a wide range of bioactive lipid mediators known as eicosanoids, which play complex roles in inflammation and cardiovascular health. The utility of LA and AA as biomarkers for CVD is a subject of ongoing research, with evidence suggesting divergent associations with disease risk.
Quantitative Data Summary
The following tables summarize findings from meta-analyses of prospective cohort studies, comparing the association of circulating or tissue levels of linoleic acid and arachidonic acid with the risk of various cardiovascular outcomes.
Table 1: Association of Linoleic Acid (LA) Levels with Cardiovascular Disease Risk
| Cardiovascular Outcome | Number of Studies | Number of Participants | Number of Events | Risk Estimate per Interquintile Range (95% CI) | Key Findings |
| Total Cardiovascular Disease | 30 | 68,659 | 15,198 | 0.93 (0.88–0.99) | Higher LA levels are significantly associated with a lower risk of total CVD. |
| Cardiovascular Mortality | 30 | 68,659 | 15,198 | 0.78 (0.70–0.85) | A strong inverse association is observed between LA levels and cardiovascular mortality. |
| Ischemic Stroke | 30 | 68,659 | 15,198 | 0.88 (0.79–0.98) | Higher LA levels are associated with a reduced risk of ischemic stroke. |
| Coronary Heart Disease | 13 | 310,602 | 12,479 | 0.85 (0.78–0.92)* | A consistent inverse association is found between dietary LA intake and the risk of coronary heart disease events. |
* Comparing the highest to the lowest category of dietary intake.
Table 2: Association of Arachidonic Acid (AA) Levels with Cardiovascular Disease Risk
| Cardiovascular Outcome | Number of Studies/Method | Number of Participants | Number of Events | Risk Estimate (95% CI) | Key Findings |
| Total Cardiovascular Disease | Pooled analysis of 30 cohorts | 68,659 | 15,198 | Not significantly associated | No consistent association was found between AA levels and the risk of total CVD. |
| Coronary Heart Disease Events | Mendelian Randomization | - | - | Increased risk (IVW β = 0.526) | Genetically predicted higher AA levels are associated with an increased risk of coronary heart disease. |
| Myocardial Infarction | Mendelian Randomization | - | - | Increased risk (IVW β = 0.606) | A positive association is observed between genetically predicted higher AA levels and myocardial infarction. |
| Large Artery Stroke | Mendelian Randomization | - | - | Increased risk (IVW β = 1.694) | Genetically predicted higher AA levels are linked to a greater risk of large artery stroke. |
Signaling Pathways
The biological activities of linoleic and arachidonic acid are intrinsically linked to their metabolic pathways. Linoleic acid is the precursor to arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into various eicosanoids with often opposing effects on inflammation and vascular function.
Metabolic pathway of linoleic and arachidonic acid.
Experimental Workflows & Protocols
Accurate quantification of linoleic acid and arachidonic acid in biological samples is crucial for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common analytical platforms used for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a robust and well-established technique for fatty acid analysis. However, it requires a derivatization step to convert non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
GC-MS workflow for fatty acid analysis.
Protocol for GC-MS Analysis of Fatty Acids:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, red blood cells) using a solvent system such as chloroform:methanol (2:1, v/v), commonly known as the Folch method.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic NaOH) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Derivatization to FAMEs: The free fatty acids are converted to their more volatile methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride-methanol.
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.
-
GC-MS Analysis: The extracted FAMEs are injected into the gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated FAMEs then enter the mass spectrometer for detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
LC-MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization, which simplifies sample preparation and can be advantageous for analyzing a broader range of fatty acids.
LC-MS workflow for fatty acid analysis.
Protocol for LC-MS Analysis of Fatty Acids:
-
Lipid Extraction: Similar to the GC-MS protocol, lipids are first extracted from the biological sample.
-
Sample Preparation: The lipid extract is typically dried down and then reconstituted in a solvent compatible with the LC mobile phase.
-
LC-MS Analysis: The sample is injected into the liquid chromatograph. Separation is achieved on a reversed-phase column. The eluting fatty acids are then ionized (e.g., by electrospray ionization) and detected by the mass spectrometer.
Comparison of Analytical Platforms
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Derivatization | Mandatory (conversion to FAMEs) | Often not required |
| Sample Preparation | More complex and time-consuming | Simpler and faster |
| Compound Coverage | Excellent for volatile and semi-volatile FAMEs | Broader coverage, including less volatile and more polar fatty acids |
| Sensitivity | High | Generally higher |
| Robustness | Well-established and robust | Can be more susceptible to matrix effects |
| Throughput | Lower due to longer run times and sample prep | Potentially higher |
Conclusion
The available evidence suggests that higher circulating levels of linoleic acid are associated with a lower risk of cardiovascular disease . In contrast, the role of arachidonic acid is more complex; while it is an essential fatty acid, its metabolism can lead to the production of pro-inflammatory eicosanoids, and some studies suggest a potential link between higher AA levels and increased cardiovascular risk.
The choice of analytical platform for quantifying these fatty acids depends on the specific research question and available resources. GC-MS is a reliable and well-validated method, while LC-MS offers higher throughput and the ability to analyze a wider range of lipids without derivatization. For robust biomarker validation, cross-validation between both platforms is recommended. Further research is needed to fully elucidate the intricate roles of these omega-6 fatty acids in cardiovascular health and to establish their definitive value as clinical biomarkers.
A Comparative Analysis of the Biological Effects of 6-Hydroxyhexanoic Acid and 6-Methoxyhexanoic Acid
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This guide provides a detailed comparison of the known biological effects of 6-Hydroxyhexanoic acid and 6-Methoxyhexanoic acid. While significant research has elucidated the physiological roles of 6-Hydroxyhexanoic acid, a notable scarcity of publicly available data exists for its methoxy-substituted counterpart. This document aims to summarize the current state of knowledge for both compounds, highlighting the extensive experimental data for 6-Hydroxyhexanoic acid and the current information gap regarding this compound.
Overview of Biological Activity
6-Hydroxyhexanoic Acid (6-HHA) is a naturally occurring medium-chain fatty acid that has been identified as a metabolite produced by the oral commensal bacterium Streptococcus gordonii.[1][2] Research has demonstrated its significant roles in metabolic regulation and anti-inflammatory processes.
This compound is the O-methylated derivative of 6-HHA. Despite its structural similarity, there is a significant lack of published scientific literature detailing its biological effects. Searches of extensive scientific databases did not yield any studies on its in vitro or in vivo activity, metabolic fate, or potential therapeutic effects.
Comparative Data on Biological Effects
Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the documented biological effects of 6-Hydroxyhexanoic acid.
| Biological Effect | 6-Hydroxyhexanoic Acid | This compound |
| Anti-Obesity | Reduces high-fat diet-induced weight gain and adiposity.[1][3] | No data available |
| Insulin Sensitivity | Improves glucose tolerance and insulin sensitivity.[1][3] | No data available |
| Anti-Inflammatory | Suppresses proinflammatory cytokine production in adipocytes.[1] | No data available |
| Lipolysis Inhibition | Reduces free fatty acid release from adipocytes.[1] | No data available |
| Antibacterial | Potential to inhibit the growth of certain bacterial strains.[4] | No data available |
Mechanism of Action: 6-Hydroxyhexanoic Acid
The primary mechanism of action described for 6-Hydroxyhexanoic acid involves the inhibition of lipolysis in adipocytes through a G-protein coupled receptor (GPCR) signaling pathway. Specifically, it is suggested to act via a Gαi-mediated pathway.
Caption: Proposed signaling pathway for 6-Hydroxyhexanoic acid in adipocytes.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for 6-Hydroxyhexanoic acid are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., 3T3-L1 pre-adipocytes or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat cells with various concentrations of 6-Hydroxyhexanoic acid (e.g., 1-100 µM) and a vehicle control (e.g., sterile water or DMSO).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This assay measures the release of glycerol from adipocytes as an indicator of lipolysis.
-
Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes in a 96-well plate.[4][7]
-
Cell Washing: Wash the differentiated adipocytes twice with Lipolysis Wash Buffer.[4]
-
Compound Incubation: Add 150 µL of Lipolysis Assay Buffer containing various concentrations of 6-Hydroxyhexanoic acid or vehicle control to the cells.
-
Lipolysis Stimulation: To stimulate lipolysis, add a β-adrenergic agonist such as isoproterenol (final concentration of 100 nM) to the appropriate wells.[4]
-
Incubation: Incubate the plate for 1-3 hours at 37°C.[4]
-
Sample Collection: Transfer 20-50 µL of the culture medium from each well to a new 96-well plate.[4]
-
Glycerol Measurement: Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal. Measure the absorbance or fluorescence according to the kit's instructions.[1][4]
Caption: Experimental workflow for the in vitro lipolysis assay.
Discussion and Future Directions
The current body of scientific literature robustly supports the role of 6-Hydroxyhexanoic acid as a bioactive metabolite with therapeutic potential, particularly in the context of metabolic disorders. Its ability to modulate adipocyte function, improve insulin sensitivity, and reduce inflammation is well-documented.
In stark contrast, This compound remains an uncharacterized molecule in terms of its biological effects. The absence of data presents a significant knowledge gap but also an opportunity for future research. Key questions to be addressed include:
-
Metabolic Fate: Is this compound metabolized in vivo? Specifically, can it undergo O-demethylation to form 6-Hydroxyhexanoic acid? If so, it could potentially act as a prodrug, exhibiting similar biological activities.
-
Direct Biological Activity: Does this compound possess its own intrinsic biological activity, independent of conversion to 6-HHA? The presence of the methoxy group could alter its polarity, cell permeability, and interaction with biological targets, potentially leading to a different pharmacological profile.
-
Comparative Efficacy and Safety: Should biological activity be discovered, comparative studies will be crucial to determine its potency, efficacy, and safety profile relative to 6-Hydroxyhexanoic acid.
Researchers interested in this area are encouraged to undertake foundational studies, including in vitro cytotoxicity, anti-inflammatory, and metabolic assays, to begin to elucidate the biological role of this compound. Such studies will be instrumental in determining if this compound holds any therapeutic promise.
References
- 1. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 2. zen-bio.com [zen-bio.com]
- 3. A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
A Comparative Guide to the Spectroscopic Properties of 6-Methoxyhexanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-depth Spectroscopic Comparison of 6-Methoxyhexanoic Acid, Hexanoic Acid, and 6-Hydroxyhexanoic Acid
This guide provides a detailed comparative analysis of the spectroscopic data for this compound and two of its key analogs: hexanoic acid and 6-hydroxyhexanoic acid. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in various research and development settings, including drug discovery and metabolomics. This document summarizes their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data in clear, comparative tables and outlines the experimental protocols for these analytical techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound, hexanoic acid, and 6-hydroxyhexanoic acid, facilitating a direct comparison of their structural differences as reflected in their spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | Predicted data: ~3.6 (s, 3H, -OCH₃), ~3.3 (t, 2H, -CH₂-O-), ~2.3 (t, 2H, -CH₂-COOH), ~1.6 (m, 4H, -CH₂-CH₂-), ~1.4 (m, 2H, -CH₂-) |
| Hexanoic Acid | 11.5-12.0 (br s, 1H, -COOH), 2.35 (t, 2H, α-CH₂), 1.64 (quint, 2H, β-CH₂), 1.32 (m, 4H, γ, δ-CH₂), 0.90 (t, 3H, -CH₃)[1][2][3] |
| 6-Hydroxyhexanoic Acid | Predicted data: ~3.6 (t, 2H, -CH₂-OH), ~2.3 (t, 2H, -CH₂-COOH), ~1.6 (m, 4H, -CH₂-CH₂-), ~1.4 (m, 2H, -CH₂-) |
Note: Predicted data for this compound and 6-Hydroxyhexanoic Acid is based on established chemical shift principles and data from similar structures. Experimental data should be obtained for confirmation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | Predicted data: ~179 (-COOH), ~72 (-CH₂-O-), ~58 (-OCH₃), ~34 (α-CH₂), ~29 (β-CH₂), ~25 (γ-CH₂), ~24 (δ-CH₂) |
| Hexanoic Acid | 180.7 (-COOH), 34.1 (C-2), 31.3 (C-4), 24.5 (C-3), 22.4 (C-5), 13.9 (C-6)[1][4] |
| 6-Hydroxyhexanoic Acid | Predicted data: ~179 (-COOH), ~62 (-CH₂-OH), ~34 (α-CH₂), ~32 (ε-CH₂), ~25 (β-CH₂), ~24 (γ, δ-CH₂) |
Note: Predicted data for this compound and 6-Hydroxyhexanoic Acid is based on established chemical shift principles and data from similar structures. Experimental data should be obtained for confirmation.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | Hexanoic Acid | 6-Hydroxyhexanoic Acid (Predicted) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad)[5][6][7] | 3300-2500 (broad, overlapping with alcohol O-H) |
| O-H (Alcohol) | - | - | ~3400 (broad) |
| C-H (sp³) | ~2950 | ~2960, ~2870[6] | ~2940 |
| C=O (Carboxylic Acid) | ~1710 | ~1710[5][7] | ~1710 |
| C-O (Ether) | ~1100 | - | - |
| C-O (Carboxylic Acid/Alcohol) | ~1250 | ~1282[6] | ~1250, ~1050 |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 146 | Predicted: 115 ([M-OCH₃]⁺), 101 ([M-COOH]⁺), 74, 45 |
| Hexanoic Acid | 116 | 73 ([M-CH₃CH₂]⁺), 60 (McLafferty rearrangement), 45 ([COOH]⁺)[8][9][10] |
| 6-Hydroxyhexanoic Acid | 132 | 114 ([M-H₂O]⁺), 101, 87, 74[11][12] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of carboxylic acids like this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals.
Materials:
-
5-10 mg of the sample (e.g., this compound)
-
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve the accurately weighed sample in the deuterated solvent in a small vial.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the solvent peak or TMS as a reference. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Materials:
-
A small amount of the sample
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Potassium bromide (KBr) for solid samples (if using the pellet method)
Procedure (using Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Materials:
-
A dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Procedure (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample. Derivatization (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid.
-
Injection: Inject a small volume of the solution into the GC inlet.
-
Separation: The compound is vaporized and separated from other components on the GC column.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: A mass spectrum is generated, showing the molecular ion and various fragment ions. Analyze the fragmentation pattern to deduce structural features.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. bmse000351 Hexanoic Acid at BMRB [bmrb.io]
- 2. Hexanoic acid(142-62-1) 1H NMR spectrum [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Hexanoic acid(142-62-1) 13C NMR [m.chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Hexanoic acid [webbook.nist.gov]
- 11. massbank.eu [massbank.eu]
- 12. Hexanoic acid, 6-hydroxy- [webbook.nist.gov]
Evaluating 6-Methoxyhexanoic Acid as a Putative Metabolic Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism is fundamental to understanding health and disease. Metabolic probes, molecules that mimic natural metabolites, are invaluable tools for tracking metabolic pathways in real-time. This guide provides a comparative analysis of 6-Methoxyhexanoic acid as a potential, yet unvalidated, metabolic probe against established alternatives for studying fatty acid metabolism. Due to the current lack of published data on this compound as a metabolic probe, this guide will focus on a theoretical evaluation based on its structure, alongside a detailed comparison with widely-used fluorescent and clickable fatty acid analogs.
Probing Fatty Acid Metabolism: An Overview of Current Strategies
Fatty acid metabolism is a central process in cellular bioenergetics, signaling, and macromolecule synthesis. To interrogate these pathways, researchers commonly employ fatty acid analogs that have been modified to enable detection. The two predominant strategies are:
-
Fluorescently-Labeled Fatty Acid Analogs: These probes incorporate a fluorophore, allowing for direct visualization of their uptake and intracellular localization via microscopy.
-
Click Chemistry-Compatible Analogs: These analogs contain a bioorthogonal handle, such as an alkyne or azide group. Following metabolic incorporation, the probe can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) for detection and analysis.[1][2][3]
Comparative Analysis of Metabolic Probes for Fatty Acid Metabolism
This section compares the theoretical attributes of this compound with the established characteristics of fluorescent and alkyne-modified fatty acid probes.
Table 1: Comparison of Metabolic Probe Characteristics
| Feature | This compound (Hypothetical) | Fluorescent Fatty Acid Analogs (e.g., BODIPY-FAs) | Alkyne-Labeled Fatty Acid Analogs (e.g., 17-ODYA) |
| Detection Principle | Indirect (Requires specific antibody or mass spectrometry) | Direct fluorescence detection.[][5] | Indirect (Requires click chemistry reaction with a reporter).[2][3] |
| Potential for Perturbation | Low (Methoxy group is relatively small) | High (Bulky fluorophore may alter metabolism and localization).[] | Moderate (Alkyne group is small but can have electronic effects).[1] |
| Temporal Resolution | Endpoint assays | Real-time imaging in live cells.[] | Endpoint assays (Fixation required for click reaction) |
| Versatility | Limited (Specific detection method needed) | Primarily imaging-based applications.[][5] | Versatile (Imaging, proteomics, metabolomics).[1][2][3] |
| Ease of Use | Potentially complex (Requires development of detection method) | Relatively straightforward for imaging | Requires multi-step labeling and reaction protocol.[2] |
Table 2: Performance Metrics of Established Fatty Acid Probes
| Performance Metric | Fluorescent Fatty Acid Analogs | Alkyne-Labeled Fatty Acid Analogs |
| Specificity | Can be sequestered in non-metabolically active lipid droplets. The fluorophore can influence protein binding and enzyme recognition.[6] | Generally considered to have good metabolic incorporation into various lipid species and acylated proteins.[2][3] |
| Sensitivity | High for imaging due to strong signal from fluorophores.[] | High, especially when coupled with sensitive detection methods like mass spectrometry or fluorescent reporters.[2] |
| Off-Target Effects | The bulky dye can cause steric hindrance and may not be a substrate for all relevant enzymes. Can induce artifacts in cellular lipid distribution. | Minimal steric perturbation due to the small size of the alkyne group.[1] However, potential for non-specific labeling exists. |
| Toxicity | Can exhibit phototoxicity and cytotoxicity at higher concentrations or prolonged exposure. | Generally low toxicity at working concentrations.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of metabolic probes. Below are representative protocols for the use of fluorescent and alkyne-labeled fatty acid analogs.
Protocol 1: Live-Cell Imaging with Fluorescent Fatty Acid Analogs
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture to desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent fatty acid analog (e.g., BODIPY FL C16) in DMSO. On the day of the experiment, dilute the stock solution in serum-free culture medium to the final working concentration (typically 1-10 µM).
-
Labeling: Remove the culture medium from the cells and replace it with the labeling medium containing the fluorescent probe. Incubate for 15-60 minutes at 37°C.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Metabolic Labeling and Detection of Acylated Proteins with Alkyne Analogs
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Probe Labeling: Supplement the culture medium with the alkyne-labeled fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA) at a final concentration of 10-50 µM. Incubate for 4-24 hours to allow for metabolic incorporation.[2]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
To 50-100 µg of protein lysate, add the click reaction cocktail. A typical cocktail includes a fluorescent azide reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide), copper(I) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction at room temperature for 1 hour.
-
-
Analysis:
-
SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently tagged proteins using a gel scanner.
-
Western Blotting and Streptavidin Detection: If a biotin-azide was used, transfer the separated proteins to a membrane and detect the biotinylated proteins using a streptavidin-HRP conjugate followed by chemiluminescence detection.
-
Mass Spectrometry: For proteomic identification of acylated proteins, the biotinylated proteins can be enriched using streptavidin beads prior to trypsin digestion and mass spectrometry analysis.
-
Visualizing the Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A comparison of the experimental workflows for fluorescent and click chemistry-based metabolic probes.
Caption: A generalized pathway of fatty acid probe uptake and metabolic incorporation.
Caption: A decision tree for selecting a metabolic probe based on the experimental goal.
Conclusion and Future Directions
While this compound remains a hypothetical metabolic probe, its simple structure suggests it may cause less steric hindrance than bulkier probes, a desirable characteristic for minimizing metabolic perturbation. However, its utility is entirely dependent on the development of a highly specific and sensitive detection method, such as a monoclonal antibody or a tailored mass spectrometry approach.
In contrast, fluorescent and click-chemistry compatible fatty acid analogs are well-established and versatile tools.[1][2][3][][5] Fluorescent probes excel in providing real-time spatial and temporal information in living cells, while click chemistry probes offer unparalleled versatility for a range of applications, including proteomics and metabolomics. The choice of probe will ultimately depend on the specific biological question being addressed. Future research is needed to validate the potential of this compound as a specific metabolic probe and to characterize its metabolic fate and potential off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 3. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Characterization of a BODIPY-labeled fluorescent fatty acid analogue. Binding to fatty acid-binding proteins, intracellular localization, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity with 6-Methoxyhexanoic Acid Derivatives
When developing antibodies against small molecules, also known as haptens, a critical aspect of their characterization is determining their specificity. Small molecules like 6-methoxyhexanoic acid are not immunogenic on their own and require conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response.[1][2][3][4] The resulting antibodies may bind not only to the target hapten but also to structurally similar molecules, a phenomenon known as cross-reactivity. This guide outlines the theoretical basis, experimental protocols, and data interpretation for evaluating the cross-reactivity of antibodies against this compound derivatives.
Principles of Antibody Generation Against Haptens
Small molecules like this compound are considered haptens because they are too small to independently stimulate an immune response.[1][2][3] To generate antibodies, the hapten must be covalently linked to a larger, immunogenic carrier protein. This hapten-carrier conjugate is then used to immunize an animal. The resulting immune response produces a polyclonal mixture of antibodies, some of which will be specific to the hapten.
The specificity of these anti-hapten antibodies is influenced by the structure of the hapten and the nature of the linker used for conjugation to the carrier protein.[5] Antibodies may recognize the entire hapten, a specific functional group, or even a combination of the hapten and the linker. Consequently, these antibodies may also bind to other molecules that share structural similarities with the original hapten, leading to cross-reactivity.
Hypothetical Cross-Reactivity Data
To effectively compare the binding characteristics of an antibody, quantitative data is essential. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules.[6][7][8][9] The results are typically presented as the concentration of the competitor molecule required to inhibit the antibody binding to the target hapten by 50% (IC50). The cross-reactivity is then calculated relative to the target hapten.
Below is a hypothetical table illustrating how such data would be presented for an antibody raised against this compound.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | CH₃O(CH₂)₅COOH | 10 | 100 |
| 6-Hydroxyhexanoic acid | HO(CH₂)₅COOH | 50 | 20 |
| Hexanoic acid | CH₃(CH₂)₄COOH | 500 | 2 |
| 5-Methoxy-pentanoic acid | CH₃O(CH₂)₄COOH | 100 | 10 |
| 6-Aminohexanoic acid | H₂N(CH₂)₅COOH | >10000 | <0.1 |
| 6-Chlorohexanoic acid | Cl(CH₂)₅COOH | 250 | 4 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competitor) x 100
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible cross-reactivity data. The following is a comprehensive protocol for a competitive ELISA to assess the cross-reactivity of antibodies against this compound derivatives.
Preparation of Reagents
-
Coating Antigen: this compound conjugated to a carrier protein different from the one used for immunization (e.g., if immunized with 6-MHA-KLH, use 6-MHA-BSA for coating to avoid anti-carrier protein antibody interference).
-
Primary Antibody: Purified antibody raised against this compound-KLH.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP).
-
Competitors: this compound and its structural derivatives.
-
Buffers: Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Blocking Buffer (e.g., PBS with 1% BSA), and Substrate Solution (e.g., TMB).
Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microplate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: In a separate plate, pre-incubate the primary antibody (at a predetermined optimal dilution) with varying concentrations of the competitor compounds (including this compound as the reference) for 1 hour at room temperature.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked microplate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (at its optimal dilution) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add the TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Workflow and Pathway Visualizations
To provide a clearer understanding of the experimental process and the underlying biological principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for producing and characterizing antibodies against this compound.
Caption: Signaling pathway of a competitive ELISA for hapten detection.
By following the principles and protocols outlined in this guide, researchers can effectively assess the cross-reactivity of antibodies against this compound and its derivatives, ensuring the selection of highly specific reagents for their research and development needs.
References
- 1. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 2. aptamergroup.com [aptamergroup.com]
- 3. betalifesci.com [betalifesci.com]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. ELISA kits and immunoassays | Abcam [abcam.com]
- 9. stjohnslabs.com [stjohnslabs.com]
Comparative Analysis of Medium-Chain Fatty Acid Uptake in Different Cell Lines: A Research Guide
Disclaimer: Direct experimental data on the cellular uptake of 6-Methoxyhexanoic acid is not available in the current body of scientific literature. This guide provides a comparative analysis based on the broader class of medium-chain fatty acids (MCFAs), such as hexanoic and octanoic acid, to offer insights into the likely mechanisms and experimental approaches.
This guide provides an objective comparison of medium-chain fatty acid (MCFA) uptake across various cell types, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals investigating lipid metabolism.
Overview of Fatty Acid Uptake Mechanisms
The entry of fatty acids into cells is a critical process for energy production, membrane synthesis, and cell signaling. This process is understood to occur through two primary mechanisms: passive diffusion across the plasma membrane and a more dominant, protein-mediated facilitated transport.[1][2][3][4] Under physiological conditions, the majority of fatty acid uptake is saturable and facilitated by a suite of transport and binding proteins.[1] Key proteins involved include:
-
CD36 (Fatty Acid Translocase/FAT): A versatile scavenger receptor that binds and facilitates the transport of long-chain and, to some extent, medium-chain fatty acids across the plasma membrane.[5][6][7] Its expression is often upregulated in cancer cells and adipocytes.[5][8]
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that facilitate the uptake of fatty acids.[9][10] Many FATPs also possess acyl-CoA synthetase activity, which "traps" fatty acids inside the cell by converting them to acyl-CoA, thus maintaining a favorable concentration gradient for further uptake.[9][11]
-
Fatty Acid Binding Proteins (FABPs): A superfamily of intracellular proteins that bind fatty acids, increasing their solubility and facilitating their transport to various organelles for metabolism or storage.[4][5]
Comparative Uptake and Transporter Expression in Various Cell Lines
The efficiency of MCFA uptake varies significantly between cell lines, largely depending on the expression levels of key transport proteins. Cancer cells, in particular, often exhibit dysregulated fatty acid metabolism to fuel their rapid proliferation.[5]
| Cell Line/Type | Primary Function/Origin | Key Transporter Expression & Uptake Characteristics | References |
| Various Cancer Cells | (e.g., Breast, Ovarian, Gastric, Prostate) | Often show high expression of CD36 and FATPs. Medium-chain fatty acids can upregulate CD36 and ACSL4, sensitizing cancer cells to ferroptosis.[12] | [5][12] |
| Hepatocellular Carcinoma (HCC) | Liver Cancer | Different HCC cell lines (e.g., NHRI-8-B4, NHRI-1-E4) show distinct gene expression profiles for fat uptake and synthesis, correlating with cancer stemness.[13] | [13] |
| Caco-2 | Human Colorectal Adenocarcinoma | Used as a model for the intestinal barrier. Shows polarized uptake, with total fatty acid uptake being about twofold higher at the apical (lumen-facing) surface compared to the basolateral surface.[14] | [14] |
| 3T3-L1 Adipocytes | Mouse Embryo Fibroblast (differentiated into fat cells) | High capacity for fatty acid uptake for lipid storage.[8] Uptake is mediated by CD36 located in plasma membrane lipid rafts.[8] Insulin can stimulate uptake by inducing the translocation of CD36 to the cell surface.[2] | [2][8] |
| CHO (Chinese Hamster Ovary) | Ovary Epithelium | Often used in transfection studies. Overexpression of CD36 alone may be insufficient to enhance fatty acid uptake, suggesting the need for co-expression of other factors.[6] | [6] |
| MDCK (Madin-Darby Canine Kidney) | Kidney Epithelial | Used in transport studies. Co-expression of CD36 with intracellular acyl-CoA synthetases (FATP4 or ACSL1) leads to a synergistic increase in fatty acid uptake. | [15] |
Experimental Protocols
Measuring the rate of fatty acid uptake is crucial for understanding its regulation. A common method involves using fluorescently labeled fatty acid analogs.
Protocol: Fluorometric Fatty Acid Uptake Assay
This protocol is a generalized procedure based on commercially available kits and published methods.[16][17][18]
Materials:
-
Cultured cells of interest (e.g., plated in a 96-well black, clear-bottom plate).
-
Fluorescent fatty acid analog (e.g., BODIPY™-labeled fatty acid or other proprietary probes).
-
Serum-free cell culture medium.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash Buffer or Quenching Buffer.
-
Fluorescence microplate reader with bottom-read capability.
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere and reach the desired confluency.
-
Cell Starvation: Remove the growth medium and wash the cells twice with serum-free medium. Add fresh serum-free medium and incubate for 1-3 hours to establish basal conditions.[16][19]
-
Compound Treatment (Optional): If testing inhibitors or stimulators (e.g., insulin), add the compounds to the cells and incubate for the desired period (e.g., 30 minutes for insulin).[18]
-
Preparation of Fatty Acid Solution: Prepare the working solution of the fluorescent fatty acid probe in the appropriate assay buffer according to the manufacturer's instructions. Warm the solution to 37°C.[19]
-
Uptake Incubation: Remove the medium from the cells and add the fluorescent fatty acid working solution to each well. Incubate at 37°C for a defined period (e.g., 10-15 minutes).[16][17]
-
Termination of Uptake:
-
Fluorescence Measurement: Add assay buffer to the wells and immediately measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 485/515 nm for BODIPY FL C12) in bottom-read mode.[18]
-
Data Analysis: Normalize the fluorescence readings to a blank well (no cells) and/or a protein assay to account for differences in cell number.
Visualizations: Workflows and Pathways
Experimental Workflow for Fatty Acid Uptake Assay
Caption: Workflow for a typical fluorometric fatty acid uptake assay.
Mechanism of Protein-Mediated Fatty Acid Uptake
Caption: Protein-facilitated fatty acid uptake and intracellular trafficking.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-chain fatty acid uptake and FAT/CD36 translocation in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies of the cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Fat Transporter in Fat Metabolism and Cancer Development [artofhealingcancer.com]
- 6. researchgate.net [researchgate.net]
- 7. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAT/CD36-mediated Long-Chain Fatty Acid Uptake in Adipocytes Requires Plasma Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New concepts of cellular fatty acid uptake: role of fatty acid transport proteins and of caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New concepts of cellular fatty acid uptake: role of fatty acid transport proteins and of caveolae | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 11. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Paired Cell Lines for the Study of Lipid Metabolism and Cancer Stemness of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein mediated fatty acid uptake: synergy between CD36/FAT-facilitated transport and acyl-CoA synthetase-driven metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. content.abcam.com [content.abcam.com]
- 19. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 6-Methoxyhexanoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methoxyhexanoic acid was not located. The following guidance is based on the safety data sheets of structurally similar compounds, such as 6-hydroxyhexanoic acid and 2-methylhexanoic acid. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for compliant disposal of any chemical waste.
The proper disposal of this compound, like any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. The following procedures provide a step-by-step guide for its safe handling and disposal.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its potential hazards. Based on similar compounds, it may cause skin and eye irritation and could be harmful if swallowed or inhaled.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood.[1][2][3] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[1]
-
Hand Protection: Use protective gloves.[2]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing.[2]
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[2][3]
-
Containment: For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the chemical.[4] For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1]
-
Cleanup: Clean the affected area thoroughly. Decontaminate surfaces with a suitable solvent, such as alcohol, and dispose of all contaminated materials as hazardous waste.[2]
-
Do Not Flush: Never wash chemical spills down the drain or into the sewer system.[4][5]
Disposal Procedures
Disposal of this compound must be conducted through an approved waste disposal plant and in accordance with all applicable regulations.[1][4][6]
Step-by-Step Disposal Guide:
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Labeling: Clearly label the waste container with the chemical name ("Waste this compound") and any relevant hazard warnings.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Neutralization: For small amounts of corrosive wastes without other hazardous characteristics, neutralization may be an option.[7] However, without a specific SDS for this compound, it is not recommended to attempt neutralization without consulting a qualified chemist and your EHS department. If deemed appropriate by EHS, the general procedure for acid neutralization involves slowly adding the acid to a large volume of an ice-water solution of a base like sodium carbonate until the pH is between 5.5 and 9.0.[7] This process should be performed in a fume hood with appropriate PPE.[7]
Summary of Hazard and Disposal Information
The following table summarizes key safety and disposal information based on related chemical safety data sheets.
| Parameter | Information | Source |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation | [1][2] |
| Personal Protective Equipment | Safety goggles, protective gloves, lab coat | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Spill Containment | Inert absorbent material (sand, silica gel) | [4] |
| Disposal Method | Approved waste disposal plant | [1][4][6] |
| Restrictions | Do not empty into drains or sewers | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 6-Methoxyhexanoic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of 6-Methoxyhexanoic acid in a laboratory setting.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to pose the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
A thorough risk assessment should be performed before handling this chemical, considering the quantities used, the nature of the procedure, and the laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing.[4][5][6][7] | To protect the eyes and face from splashes, mists, or fumes of the corrosive substance.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[4] Consult a glove compatibility chart for specific breakthrough times. | To protect hands from direct contact with the chemical.[4][5] |
| Body Protection | A chemical-resistant lab coat or apron.[4][5][8] Consider coveralls for larger quantities or splash-prone procedures. | To protect skin and clothing from splashes or spills.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] If significant inhalation exposure is possible, an appropriate respirator may be necessary.[4][5] | To minimize the inhalation of vapors or mists.[7] |
| Foot Protection | Closed-toe shoes are required. | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to post-procedure cleanup.
Experimental Protocol:
-
Preparation:
-
Work with corrosive chemicals should be conducted in a designated area within a properly functioning chemical fume hood.[6]
-
Ensure an eyewash station and emergency shower are readily accessible.[7]
-
Prepare and have a spill cleanup kit available. For acidic compounds, this should include a neutralizer like sodium bicarbonate or calcium carbonate.[7]
-
-
Handling:
-
Cleanup:
Disposal Plan
Chemical waste must be disposed of in accordance with all applicable regional, national, and local regulations.[10]
Waste Segregation and Disposal Steps:
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Neutralization (for spills): Small spills can be neutralized with a suitable base like sodium bicarbonate before absorption with an inert material.[11]
-
Disposal Route: Do not pour down the drain.[1][12] Dispose of the chemical waste through your institution's hazardous waste management program.[13]
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][9] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7][9] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][9][10] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][9][10] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. sc.edu [sc.edu]
- 6. safeti.com [safeti.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
